Tegafur-13C,15N2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)(213C,1,3-15N2)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i8+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-HLDOMDIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)[15N]2C=C(C(=O)[15NH][13C]2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849648 | |
| Record name | 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189456-27-6 | |
| Record name | 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Principle of Tegafur-13C,15N2 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principle behind the use of Tegafur-13C,15N2 in scientific research. Primarily, this stable isotope-labeled compound serves as an invaluable tool in quantitative bioanalysis, particularly in the field of pharmacokinetics. Its structural similarity to the anti-cancer prodrug Tegafur, combined with its distinct mass, allows for precise and accurate measurement of Tegafur and its active metabolite, 5-fluorouracil (5-FU), in complex biological matrices.
The Principle of Isotope Dilution Mass Spectrometry
The core application of this compound is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is rooted in the principle of isotope dilution, a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched compound to a sample.
Because this compound is chemically identical to Tegafur, it exhibits the same behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, compensating for variations in sample handling and instrument response.
Metabolic Pathway of Tegafur
Tegafur is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, 5-fluorouracil (5-FU). Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data. The primary enzyme responsible for this conversion is cytochrome P450 2A6 (CYP2A6) in the liver.
Mechanism of Action of 5-Fluorouracil (5-FU)
Once converted, 5-FU exerts its anti-cancer effects by interfering with DNA and RNA synthesis. It is further metabolized intracellularly to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).
Experimental Protocols
The following sections provide a generalized experimental protocol for the quantification of Tegafur and 5-FU in human plasma using this compound as an internal standard, based on methodologies cited in the literature.
Preparation of Stock and Working Solutions
-
Stock Solutions : Prepare individual stock solutions of Tegafur, 5-FU, and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C or below.
-
Working Standard Solutions : Prepare serial dilutions of the Tegafur and 5-FU stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution : Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Plasma Sample Preparation
-
Thawing : Thaw frozen plasma samples at room temperature.
-
Aliquoting : Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition : Add 20 µL of the this compound working solution (100 ng/mL) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation : Add 400 µL of acetonitrile to each tube.
-
Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis : Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Instrumental Conditions
The following are typical instrumental conditions that should be optimized for the specific system in use.
| Parameter | Typical Setting |
| UPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MRM Transitions | Determined by direct infusion of individual analytes |
| Tegafur: e.g., m/z 201.1 -> 131.0 | |
| This compound: e.g., m/z 204.1 -> 133.0 | |
| 5-FU: e.g., m/z 129.0 -> 42.0 (negative mode) | |
| Dwell Time | 100 ms |
Data Presentation: Method Validation Parameters
The following tables summarize typical quantitative data from validated bioanalytical methods using this compound as an internal standard. These values serve as a benchmark for method performance.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | r² |
| Tegafur | Human Plasma | 2 - 2000 | > 0.99 |
| 5-FU | Human Plasma | 1 - 500 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Tegafur | LLOQ | 2 | 95 - 105 | < 15 |
| Low | 6 | 90 - 110 | < 10 | |
| Medium | 60 | 92 - 108 | < 8 | |
| High | 1600 | 93 - 107 | < 7 | |
| 5-FU | LLOQ | 1 | 93 - 108 | < 12 |
| Low | 3 | 91 - 109 | < 9 | |
| Medium | 50 | 94 - 106 | < 7 | |
| High | 400 | 95 - 105 | < 6 |
Bioanalytical Method Validation Workflow
A crucial aspect of utilizing this compound in regulated research is the thorough validation of the bioanalytical method. This ensures the reliability and integrity of the generated data. The following diagram illustrates a typical workflow for bioanalytical method validation according to regulatory guidelines.
The Role of Tegafur-13C,15N2 as an Internal Standard in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Tegafur-13C,15N2 as an internal standard in pharmacokinetic (PK) studies of the prodrug tegafur and its active metabolite, 5-fluorouracil (5-FU). Stable isotope-labeled internal standards are critical for mitigating matrix effects and improving the accuracy and precision of bioanalytical methods, particularly in complex matrices like plasma.
Introduction to Tegafur and the Need for a Labeled Internal Standard
Tegafur is an oral 5-fluorouracil prodrug used in cancer chemotherapy. It is gradually converted to the active cytotoxic agent 5-FU in the body by the cytochrome P-450 enzyme in the liver.[1] To accurately characterize the pharmacokinetic profiles of both tegafur and 5-FU, robust and reliable analytical methods are essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, thus correcting for variability.[2]
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1189456-27-6 |
| Molecular Formula | C₇¹³CH₉F¹⁵N₂O₃ |
| Molecular Weight | 203.15 g/mol |
Source: MedChemExpress, Pharmaffiliates[2][3]
Synthesis and Availability
This compound is a labeled form of tegafur containing one carbon-13 and two nitrogen-15 atoms.[3] While specific, detailed synthesis protocols are proprietary, it is commercially available from suppliers such as Toronto Research Chemicals.
Metabolic Pathway of Tegafur
Tegafur is metabolized in the liver to 5-fluorouracil (5-FU), the active chemotherapeutic agent. This conversion is a critical step in its mechanism of action. The use of a labeled internal standard for the parent drug, tegafur, allows for precise quantification, which is essential for studying the conversion rate and the overall pharmacokinetic profile of both the prodrug and its active metabolite.
Caption: Metabolic conversion of Tegafur to 5-Fluorouracil.
Experimental Protocols for Pharmacokinetic Studies
The following sections detail a typical experimental workflow for a pharmacokinetic study using this compound as an internal standard, based on established and validated methods.
Bioanalytical Method: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used technique for the simultaneous quantification of tegafur and 5-FU in biological matrices.
1. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of tegafur and this compound in 100% methanol at a concentration of 1 mg/mL and 20 µg/mL, respectively.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions with an appropriate solvent, such as 50% acetonitrile in water.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard mixture containing this compound (e.g., 5000 ng/mL). A labeled 5-FU internal standard (5-FU-¹³C,¹⁵N₂) should also be included for the accurate quantification of 5-FU.
2. Plasma Sample Preparation
A protein precipitation method is commonly employed for sample extraction.
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 10 µL of the internal standard working solution.
-
Add 1 mL of acetonitrile and vortex for 5 minutes to precipitate proteins.
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The following table summarizes typical instrumental parameters for the analysis of tegafur and its internal standard.
| Parameter | Typical Setting |
| UPLC System | Waters ACQUITY UPLC or similar |
| Column | C18 column (e.g., 4.6 i.d. × 50 mm, 3.0 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in deionized water |
| Flow Rate | 0.64 mL/min (acetonitrile) and 0.16 mL/min (aqueous) |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 5000) |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tegafur | 201.1 | 130.9 |
| This compound (IS) | 204.1 | 133.9 |
| 5-Fluorouracil | 129.0 | 42.0 |
| 5-Fluorouracil-¹³C,¹⁵N₂ (IS) | 132.0 | 44.0 |
Source: Park et al., 2017
Method Validation
Bioanalytical method validation should be performed according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | r ≥ 0.9950 | Linear range for tegafur: 2-2000 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Intra-day: 89.1% to 107.0%; Inter-day: 99.0% to 103.7% |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Intra-day CV: 1.0% to 6.2%; Inter-day CV: 2.2% to 7.4% |
| Recovery | Consistent and reproducible | Average recovery for tegafur: 87.8% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2 ng/mL for tegafur |
Source: Park et al., 2017; Tominaga et al., 2021
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study of Tegafur.
Conclusion
This compound serves as an indispensable internal standard for the accurate and precise quantification of tegafur in pharmacokinetic studies. Its use in conjunction with validated UPLC-MS/MS methods allows for the reliable determination of tegafur and its active metabolite, 5-FU, in biological matrices. This technical guide provides a comprehensive overview of the methodologies and data supporting the use of this compound, offering a valuable resource for researchers in the field of drug development and clinical pharmacology.
References
Synthesis and Characterization of Tegafur-13C,15N2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, Tegafur-13C,15N2. This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and available literature for the unlabeled analogue and its precursors.
Introduction
Tegafur (FT-207) is a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU).[1] It is a pyrimidine analogue that is metabolically converted to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and disrupting DNA synthesis and repair.[2] Isotope-labeled analogues of therapeutic agents, such as this compound, are invaluable tools in drug development. They serve as internal standards for quantitative bioanalysis by mass spectrometry, enabling precise pharmacokinetic and metabolic studies.[3] This guide outlines the synthesis and characterization of Tegafur labeled with one carbon-13 and two nitrogen-15 atoms in the pyrimidine ring.
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually divided into two primary stages:
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Synthesis of Isotopically Labeled 5-Fluorouracil (5-FU-13C,15N2): This involves the construction of the pyrimidine ring using labeled precursors.
-
Coupling with a Tetrahydrofuran Moiety: The labeled 5-FU is then reacted with a suitable tetrahydrofuran derivative to yield the final product.
A schematic of the proposed synthetic workflow is presented below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 5-Fluorouracil-13C,15N2
This protocol is adapted from established methods for the synthesis of labeled pyrimidines.
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Synthesis of [13C,15N2]Uracil:
-
React [¹³C,¹⁵N₂]urea with bromoacetic acid and potassium cyanide in a suitable solvent.
-
The resulting intermediate is cyclized to form the labeled uracil ring.
-
Purify the product by recrystallization or column chromatography.
-
-
Fluorination of [13C,15N2]Uracil:
-
Dissolve the synthesized [¹³C,¹⁵N₂]uracil in an appropriate solvent (e.g., acetic acid).
-
Add a fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the 5-Fluorouracil-13C,15N2 by column chromatography.
-
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the N-alkylation of uracil derivatives.
-
Coupling Reaction:
-
Dissolve 5-Fluorouracil-13C,15N2 in a dry, aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a non-nucleophilic base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Add 2-acetoxytetrahydrofuran to the reaction mixture.
-
Heat the mixture to approximately 90°C and stir for several hours.
-
Monitor the reaction by TLC or HPLC.
-
-
Purification:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be pre-purified by treatment with aqueous ethanol.
-
Final purification is achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Physicochemical Properties
The expected physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇¹³CH₉F¹⁵N₂O₃ | [4] |
| Molecular Weight | 203.15 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 168-171 °C (for unlabeled) | |
| Solubility | Soluble in methanol, ethanol, and DMSO | |
| CAS Number | 1189456-27-6 |
Spectroscopic and Chromatographic Data
The following tables summarize the expected analytical data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.9 | d | J(H,F) ≈ 6.0 | H6 |
| ~6.1 | t | J ≈ 7.0 | H1' |
| ~4.3-4.2 | m | H5'a | |
| ~3.9-3.8 | m | H5'b | |
| ~2.2-2.0 | m | H3', H4' | |
| ~11.8 | br s | N3-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Expected Isotopic Effect |
| ~157 (d, J(C,F) ≈ 225 Hz) | C5 | |
| ~149 (d, J(C,F) ≈ 25 Hz) | C4 | |
| ~141 | C6 | |
| ~129 | C2 | ¹³C labeled |
| ~85 | C1' | |
| ~67 | C5' | |
| ~30 | C3' | |
| ~23 | C4' |
Table 3: Mass Spectrometry Data (ESI+)
| m/z (Predicted) | Fragmentation |
| 204.06 | [M+H]⁺ |
| 133.03 | [M - C₄H₇O + H]⁺ (Loss of tetrahydrofuranyl group) |
| 71.05 | [C₄H₇O]⁺ (Tetrahydrofuranyl cation) |
Mechanism of Action and Signaling Pathway
Tegafur is a prodrug that is converted in the body to the active anticancer agent, 5-fluorouracil (5-FU). The cytotoxic effects of 5-FU are mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA.
Caption: Metabolic activation of Tegafur and mechanism of action of 5-FU.
The metabolic activation of Tegafur to 5-FU is primarily mediated by the cytochrome P450 enzyme CYP2A6 in the liver. Once formed, 5-FU is converted into three main active metabolites: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP). FdUMP forms a stable ternary complex with thymidylate synthase and reduced folate, which inhibits the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP). This leads to a depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells. FdUTP can be incorporated into DNA, and FUTP into RNA, leading to DNA damage and disruption of RNA function, respectively.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established methodologies for the synthesis of labeled pyrimidines and the N-alkylation of uracil derivatives. The outlined characterization techniques and expected data provide a basis for the verification of the final product's identity and purity. The availability of high-quality, isotopically labeled this compound is crucial for advancing our understanding of the pharmacokinetics and metabolism of this important anticancer prodrug.
References
- 1. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, 17902-23-7 | BroadPharm [broadpharm.com]
The Role of Isotopically Labeled Tegafur (Tegafur-13C,15N2) in the Bioanalysis of 5-Fluorouracil Prodrugs
This technical guide provides an in-depth analysis of the application of Tegafur-13C,15N2 as an internal standard in the quantitative bioanalysis of the 5-fluorouracil (5-FU) prodrug, Tegafur. Designed for researchers, scientists, and professionals in drug development, this document outlines the metabolic pathway, bioanalytical methodologies, and the critical role of stable isotope-labeled standards in ensuring analytical accuracy and reliability.
Introduction to Tegafur and 5-Fluorouracil
Tegafur is an oral prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). As a chemotherapeutic agent, 5-FU functions by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of pyrimidine nucleotides, thereby disrupting DNA replication and repair in rapidly dividing cancer cells. The prodrug form, Tegafur, is designed to improve the bioavailability and pharmacokinetic profile of 5-FU, allowing for oral administration and sustained release of the active drug.
The conversion of Tegafur to 5-FU primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP2A6. This metabolic activation is a critical step in the drug's mechanism of action and a key consideration in its pharmacokinetic analysis. Accurate quantification of both the prodrug (Tegafur) and the active metabolite (5-FU) in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization.
The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. An ideal SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).
This compound is a SIL-IS for Tegafur. It is chemically identical to Tegafur but has a higher molecular weight due to the incorporation of one carbon-13 and two nitrogen-15 atoms. This mass difference allows it to be distinguished from the unlabeled Tegafur by a mass spectrometer.
The primary advantages of using a SIL-IS like this compound include:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, handling, and derivatization steps are accounted for, as the SIL-IS is added at the beginning of the sample preparation process and is assumed to be lost at the same rate as the analyte.
-
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, the variability in the analytical process is significantly reduced, leading to more reliable and reproducible results.
Metabolic Activation of Tegafur
The metabolic conversion of Tegafur to 5-FU is a critical pathway in its therapeutic action. The process is primarily hepatic and involves enzymatic hydroxylation followed by spontaneous degradation.
Figure 1: Metabolic pathway of Tegafur to 5-Fluorouracil.
Bioanalytical Methodology for Tegafur Quantification
The quantification of Tegafur in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic studies.
Experimental Workflow
A typical bioanalytical workflow for the quantification of Tegafur using this compound as an internal standard is outlined below.
Figure 2: Bioanalytical workflow for Tegafur quantification.
Detailed Experimental Protocols
The following provides a generalized protocol for the quantification of Tegafur in human plasma. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.
4.2.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
4.2.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
4.2.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | |
| Tegafur | Q1: m/z 201.1 -> Q3: m/z 131.1 (Quantifier), m/z 81.1 (Qualifier) |
| This compound | Q1: m/z 204.1 -> Q3: m/z 133.1 (Quantifier) |
Note: The exact m/z values for this compound are hypothetical and would depend on the specific labeling pattern. The values presented assume one ¹³C and two ¹⁵N substitutions in the pyrimidine ring.
Data Analysis and Quantification
The concentration of Tegafur in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Tegafur in the unknown samples is then interpolated from this calibration curve.
| Sample Type | Tegafur Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Calibration Std 1 | 5,234 | 1,050,000 | 0.005 | 1.0 |
| Calibration Std 2 | 26,170 | 1,045,000 | 0.025 | 5.0 |
| Calibration Std 3 | 52,800 | 1,056,000 | 0.050 | 10.0 |
| Calibration Std 4 | 265,000 | 1,060,000 | 0.250 | 50.0 |
| Quality Control Low | 15,840 | 1,056,000 | 0.015 | 3.0 |
| Quality Control Mid | 132,500 | 1,060,000 | 0.125 | 25.0 |
| Quality Control High | 403,200 | 1,058,000 | 0.381 | 75.0 |
| Unknown Sample 1 | 89,040 | 1,047,500 | 0.085 | 17.0 |
| Unknown Sample 2 | 220,500 | 1,050,000 | 0.210 | 42.0 |
Note: The data presented in this table is illustrative and serves to demonstrate the principles of quantification.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Tegafur in biological matrices. This approach, integrated into a validated LC-MS/MS method, provides the high-quality pharmacokinetic data necessary for the clinical development and therapeutic monitoring of this important 5-FU prodrug. The methodologies and principles outlined in this guide serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
Unveiling Tegafur's Journey: A Technical Guide to Isotope Dilution Mass Spectrometry using Tegafur-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical application of isotope dilution mass spectrometry (IDMS) for the accurate quantification of Tegafur, a pivotal oral prodrug of 5-fluorouracil (5-FU), utilizing its stable isotope-labeled internal standard, Tegafur-¹³C,¹⁵N₂. This document provides a comprehensive overview of the analytical methodology, from sample preparation to data analysis, and delves into the metabolic bioactivation of Tegafur.
The Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis. The core principle involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Tegafur-¹³C,¹⁵N₂) to the sample. This "internal standard" is chemically identical to the analyte of interest (Tegafur) but has a different mass due to the incorporation of heavy isotopes.
The analyte and the internal standard are co-isolated from the sample matrix and then analyzed by mass spectrometry. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly reliable results.
Metabolic Pathway of Tegafur
Tegafur itself is not cytotoxic. Its therapeutic effect is dependent on its metabolic conversion to the active anticancer agent, 5-fluorouracil (5-FU). This bioactivation is primarily catalyzed by the cytochrome P450 enzyme, CYP2A6, in the liver.[1][2] The process involves the formation of an unstable intermediate, 5'-hydroxytegafur, which then spontaneously breaks down to yield 5-FU.[1]
Figure 1: Bioactivation pathway of Tegafur to 5-Fluorouracil.
Experimental Protocols for Tegafur Quantification
The following sections outline a typical experimental workflow for the quantification of Tegafur in biological matrices using LC-MS/MS with Tegafur-¹³C,¹⁵N₂ as an internal standard.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix. Protein precipitation is a common and effective method for plasma and tissue homogenates.[3][4]
Plasma Sample Preparation:
-
To 200 µL of plasma, add 100 µL of the internal standard working solution (Tegafur-¹³C,¹⁵N₂ in a suitable solvent like methanol).
-
Vortex the sample for 1 minute.
-
Add 500 µL of cold methanol to precipitate the proteins.
-
Vortex again for 1 minute.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Tissue Sample Preparation:
-
Accurately weigh the tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Spike the homogenate with the internal standard working solution.
-
Proceed with protein precipitation as described for plasma samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The separation of Tegafur and its internal standard is typically achieved using reversed-phase liquid chromatography. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
Table 1: Typical LC-MS/MS Parameters for Tegafur Analysis
| Parameter | Typical Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Monitored Transitions | Tegafur: Precursor ion → Product ionTegafur-¹³C,¹⁵N₂: Precursor ion → Product ion |
| Collision Energy | Optimized for each transition |
Note: Specific parameters such as MRM transitions and collision energies need to be optimized for the instrument in use.
Quantitative Data and Method Validation
A robust and reliable analytical method requires thorough validation. The following tables summarize key validation parameters from published studies on the quantification of Tegafur using LC-MS/MS.
Table 2: Calibration Curve and Linearity Data
| Study | Matrix | Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Shiraiwa et al. (2021) | Human Plasma | Tegafur | 200 - 50,000 | > 0.99 |
| Liu et al. (2012) | Human Plasma | Tegafur | 800 - 20,000 | Not specified |
| Gamelin et al. (2003) | Plasma and Tissue | Tegafur | 0.5 - 150 (µg/mL) | > 0.99 |
| Anonymous (2024) | Rat Plasma | Tegafur | 20 - 400 | 0.999 |
| Chen et al. (2010) | Human Plasma | Tegafur | 12.0 - 3000 | > 0.99 |
Table 3: Accuracy and Precision Data
| Study | Matrix | Analyte | Concentration Level | Accuracy (%) | Precision (%RSD) |
| Shiraiwa et al. (2021) | Human Plasma | Tegafur | QC Low, Mid, High | Within 11.6% | < 13.3% |
| Gamelin et al. (2003) | Plasma and Tissue | Tegafur | QC Levels | Not specified | < 8% |
| Chen et al. (2010) | Human Plasma | Tegafur | QC Levels | 93.1% - 110.7% | 2.4% - 14.6% |
Table 4: Recovery Data
| Study | Matrix | Analyte | Average Recovery (%) |
| Shiraiwa et al. (2021) | Human Plasma | Tegafur | 87.8 |
| Gamelin et al. (2003) | Plasma | Tegafur | 88.5 |
| Gamelin et al. (2003) | Tissue | Tegafur | 104.9 |
| Liu et al. (2012) | Human Plasma | Tegafur | 97 - 110 |
Experimental Workflow and Logical Relationships
The entire process, from sample collection to data analysis, can be visualized as a logical workflow.
Figure 2: Experimental workflow for Tegafur quantification.
Conclusion
The use of isotope dilution mass spectrometry with Tegafur-¹³C,¹⁵N₂ as an internal standard provides a highly accurate, precise, and robust method for the quantification of Tegafur in various biological matrices. This technical guide has outlined the fundamental principles, detailed experimental protocols, and presented key quantitative data to aid researchers, scientists, and drug development professionals in the implementation and understanding of this essential analytical technique. The ability to accurately measure Tegafur concentrations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the overall development of effective cancer therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Applications of Stable Isotope Labeling in Tegafur Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the applications of stable isotope labeling in the research of Tegafur, a fluoropyrimidine prodrug widely used in cancer chemotherapy. Stable isotope labeling, coupled with mass spectrometry, offers unparalleled precision in elucidating the metabolic fate, pharmacokinetics, and mechanisms of action of Tegafur. This document details experimental protocols for quantitative analysis, summarizes key pharmacokinetic data, and presents visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of Tegafur's disposition in biological systems.
Introduction
Tegafur is an oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU)[1]. Its efficacy is dependent on its metabolic conversion to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and by its incorporation into RNA and DNA[2][3]. Understanding the intricate details of Tegafur's absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic efficacy and minimizing toxicity.
Stable isotope labeling (SIL) has emerged as a powerful tool in pharmaceutical research, offering a means to trace the metabolic fate of drugs with high specificity and sensitivity[4][5]. By replacing one or more atoms in the Tegafur molecule with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), the drug and its metabolites can be distinguished from their endogenous counterparts by mass spectrometry. This enables precise quantification, elucidation of metabolic pathways, and accurate determination of pharmacokinetic parameters.
This guide will delve into the practical applications of stable isotope labeling in Tegafur research, providing researchers with the necessary information to design and execute robust studies.
Metabolic Activation and Pathway of Tegafur
Tegafur is primarily bioactivated in the liver to 5-FU. This conversion is a critical step for its anticancer activity. The metabolic pathway involves several key enzymatic reactions.
Bioactivation to 5-Fluorouracil
The primary enzyme responsible for the conversion of Tegafur to 5-FU is the cytochrome P450 isoform CYP2A6. This enzyme hydroxylates Tegafur to an unstable intermediate, 5'-hydroxytegafur, which then spontaneously degrades to form 5-FU. The metabolic activation of Tegafur is a crucial determinant of its efficacy.
Anabolic Pathway of 5-Fluorouracil
Once formed, 5-FU undergoes intracellular activation to its cytotoxic metabolites. This anabolic pathway is essential for its therapeutic effect.
Quantitative Analysis using Stable Isotope Labeled Internal Standards
A primary application of stable isotope labeling in Tegafur research is in the development of robust and accurate quantitative bioanalytical methods. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantification, where a known amount of a stable isotope-labeled analogue of the analyte is added to the sample as an internal standard.
Experimental Protocol: UPLC-MS/MS for Simultaneous Quantification of Tegafur, 5-FU, and Uracil
This protocol is adapted from a validated method for the simultaneous quantification of Tegafur, 5-fluorouracil (5-FU), and uracil in human plasma using ¹³C,¹⁵N₂-labeled internal standards.
3.1.1. Materials and Reagents
-
Tegafur, 5-FU, and Uracil analytical standards
-
¹³C,¹⁵N₂-Tegafur and ¹³C,¹⁵N₂-5-FU (Internal Standards - IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
3.1.2. Sample Preparation
-
To 200 µL of plasma sample, add 100 µL of the internal standard mixture (containing ¹³C,¹⁵N₂-Tegafur and ¹³C,¹⁵N₂-5-FU at appropriate concentrations) and 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.
-
For calibration standards, use 200 µL of blank plasma and add 100 µL of the respective standard solutions and 100 µL of the internal standard mixture.
-
Add 500 µL of methanol for protein precipitation and vortex for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
3.1.3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm) or equivalent
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray ionization (ESI), negative mode
-
MRM Transitions: Specific precursor and product ions for each analyte and its labeled internal standard must be optimized.
Data Presentation: Method Validation Parameters
The use of stable isotope-labeled internal standards allows for high accuracy and precision. Below is a summary of typical validation parameters for such a method.
| Parameter | Tegafur | 5-Fluorouracil | Uracil |
| Linearity Range (ng/mL) | 200 - 50,000 | 2 - 500 | 20 - 5,000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% | < 15% |
| Recovery (%) | 87.8 | 79.9 | 80.9 |
Pharmacokinetic Studies using Stable Isotope Tracers
While stable isotope-labeled compounds are excellent internal standards, their use as tracers in vivo provides a powerful method to determine the pharmacokinetic profile of a drug. By administering a labeled version of Tegafur, its absorption, distribution, metabolism, and excretion can be traced without the interference of endogenous compounds.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This conceptual protocol outlines a typical in vivo pharmacokinetic study using stable isotope-labeled Tegafur in a rodent model.
4.1.1. Materials and Reagents
-
¹³C,¹⁵N₂-Tegafur (or other isotopically labeled variant)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
UPLC-MS/MS system as described in Section 3.1.3.
4.1.2. Study Design
-
Fast male Sprague-Dawley rats overnight.
-
Administer a single oral dose of ¹³C,¹⁵N₂-Tegafur (e.g., 10 mg/kg).
-
Collect blood samples via the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for concentrations of ¹³C,¹⁵N₂-Tegafur and its labeled metabolite, ¹³C,¹⁵N₂-5-FU, using a validated UPLC-MS/MS method.
4.1.3. Data Analysis
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 for both the parent drug and its active metabolite using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters
The following table presents a compilation of pharmacokinetic parameters for Tegafur and 5-FU from various studies. While not all of these studies explicitly used stable isotope tracers for the in vivo administration, the values provide a benchmark for what can be expected. The use of labeled tracers would yield more precise data for each parameter.
| Parameter | Tegafur | 5-Fluorouracil (from Tegafur) | Reference |
| Tmax (hr) | 1.0 - 2.0 | 2.0 - 4.0 | |
| Cmax (ng/mL) | Variable (dose-dependent) | 100 - 300 | |
| AUC (ng·hr/mL) | Variable (dose-dependent) | Variable | |
| t1/2 (hr) | ~7-11 | ~1-2 |
Mass Balance and Metabolite Profiling
Mass balance studies are crucial for understanding the complete disposition of a drug. These studies typically use a radiolabeled (e.g., ¹⁴C) or stable isotope-labeled drug to quantify the excretion of the drug and its metabolites in urine and feces.
Conceptual Experimental Protocol: Human Mass Balance Study
This protocol outlines the general design of a human mass balance study for Tegafur.
5.1.1. Study Design
-
Administer a single oral dose of ¹⁴C-Tegafur or a highly-labeled stable isotope version of Tegafur to healthy male volunteers.
-
Collect all urine and feces for a period of at least 7 days or until >90% of the administered dose is recovered.
-
Collect blood samples at regular intervals to determine the plasma concentration-time profiles of the parent drug and its metabolites.
-
Pool urine and feces for each collection interval and homogenize.
-
Analyze aliquots of plasma, urine, and feces for total radioactivity (if using ¹⁴C) or total isotopic enrichment.
-
Profile the metabolites in plasma, urine, and feces using LC-MS/MS to identify and quantify the parent drug and its metabolites.
Conclusion
Stable isotope labeling is an indispensable technology in the research and development of Tegafur. Its application in quantitative bioanalysis using isotope dilution mass spectrometry provides the accuracy and precision required for clinical drug monitoring and pharmacokinetic studies. Furthermore, the use of isotopically labeled Tegafur as a tracer in vivo allows for a definitive characterization of its metabolic fate and disposition. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field of oncology drug development, enabling them to leverage the power of stable isotope labeling to further our understanding of Tegafur and to develop safer and more effective cancer therapies.
References
- 1. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Tegafur in Rat Liver Observed by in vivo 19F Magnetic Resonance Spectroscopy and Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Application of Tegafur-¹³C,¹⁵N₂ in Unraveling Metabolite Fates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), undergoes complex metabolic activation and catabolism that dictates its efficacy and toxicity. Stable isotope labeling, particularly with ¹³C and ¹⁵N, offers a powerful and unambiguous approach to trace the metabolic fate of Tegafur in intricate biological systems.[1][2][3][4] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation strategies for utilizing Tegafur-¹³C,¹⁵N₂ in metabolite identification studies. The use of stable isotopes is a gold standard for elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities, providing a significant advantage in safety for human studies as they are non-radioactive.[3]
Core Concepts: The Power of Stable Isotope Labeling
The fundamental principle of using Tegafur-¹³C,¹⁵N₂ lies in the mass shift introduced by the heavier isotopes. This mass difference allows for the precise and selective detection of the drug and its metabolites against a complex background of endogenous molecules using mass spectrometry. By replacing specific carbon and nitrogen atoms in the Tegafur molecule with their stable isotopes, researchers can differentiate drug-derived compounds from the endogenous metabolome, enabling accurate qualitative and quantitative analysis.
Metabolic Activation and Catabolic Pathways of Tegafur
Tegafur is bioactivated to the cytotoxic agent 5-FU primarily through the action of the cytochrome P450 enzyme, CYP2A6, in the liver. This enzyme hydroxylates Tegafur to an unstable intermediate, 5'-hydroxytegafur, which then spontaneously converts to 5-FU. The active metabolite, 5-FU, can then be anabolized to its active forms, such as 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a crucial enzyme in DNA synthesis. Conversely, 5-FU is catabolized by dihydropyrimidine dehydrogenase (DPD) into inactive metabolites like dihydrofluorouracil (DHFU), which is further broken down into fluoro-beta-ureidopropionate (FUPA) and ultimately fluoro-beta-alanine (FBAL).
Below is a diagram illustrating the metabolic activation of Tegafur.
Experimental Workflow for Metabolite Identification using Tegafur-¹³C,¹⁵N₂
A meticulously planned experimental workflow is critical for the successful identification and characterization of Tegafur metabolites. The following diagram outlines a typical workflow for an in vitro metabolism study using human liver microsomes.
Detailed Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to identify metabolites of Tegafur-¹³C,¹⁵N₂ generated by hepatic enzymes.
1. Reagents and Materials:
-
Tegafur-¹³C,¹⁵N₂ (custom synthesis)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade, cold)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
2. Incubation Procedure:
-
Prepare a stock solution of Tegafur-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.
-
In a microcentrifuge tube, pre-warm a mixture containing 0.1 M potassium phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Tegafur-¹³C,¹⁵N₂ stock solution to a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Include a negative control incubation without the NADPH regenerating system to identify non-enzymatic degradation products.
3. Sample Preparation:
-
Vortex the quenched reaction mixture and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
1. Liquid Chromatography Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions (Example):
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect parent ions of Tegafur and its metabolites.
-
Product Ion Scan (MS/MS): Perform data-dependent acquisition to trigger fragmentation of the most abundant ions from the full scan, enabling structural elucidation.
-
Data Presentation and Interpretation
A key advantage of using Tegafur-¹³C,¹⁵N₂ is the ability to specifically filter for drug-related material in the complex LC-MS data. The characteristic isotopic pattern of the labeled parent drug and its metabolites serves as a unique signature.
Quantitative Data Summary
While specific quantitative data from metabolite identification studies using Tegafur-¹³C,¹⁵N₂ is not extensively published, the following table summarizes the known major metabolites of Tegafur and their typical plasma concentrations following oral administration of a related compound, capecitabine, which also metabolizes to 5-FU. This provides a reference for expected metabolite levels.
| Metabolite | Abbreviation | Typical Peak Plasma Concentration (µg/mL) |
| 5'-deoxy-5-fluorocytidine | 5'-DFCR | 3.1 |
| 5'-deoxy-5-fluorouridine | 5'-DFUR | 12.1 |
| 5-Fluorouracil | 5-FU | 1.0 |
| α-fluoro-β-alanine | FBAL | 5.5 |
Data adapted from studies on capecitabine metabolism, which shares the 5-FU metabolic pathway.
Conclusion
The use of Tegafur-¹³C,¹⁵N₂ provides an unparalleled level of precision and confidence in metabolite identification studies. By leveraging the power of stable isotope labeling in conjunction with high-resolution mass spectrometry, researchers can definitively trace the metabolic fate of Tegafur, uncover novel biotransformation pathways, and generate critical data to support drug development programs. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for designing and executing successful metabolite profiling studies for Tegafur and other drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of CYP2A6 in Tumor Cells Augments Cellular Sensitivity to Tegafur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Guide: Preliminary Investigation of Tegafur Metabolism Using Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tegafur is an orally administered prodrug of the antineoplastic agent 5-fluorouracil (5-FU). Its efficacy is dependent on its metabolic conversion to 5-FU, which then exerts cytotoxic effects by inhibiting DNA synthesis.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tegafur is critical for optimizing its therapeutic index and ensuring patient safety. The use of isotopically labeled compounds, such as those containing Carbon-14 (¹⁴C), Tritium (³H), or stable isotopes like ¹³C and ¹⁵N, is a cornerstone of modern drug metabolism studies.[3][4][5] These labeled molecules act as tracers, allowing for precise quantification and identification of the parent drug and its metabolites in complex biological matrices. This guide provides a technical overview of the methodologies used to investigate Tegafur metabolism, focusing on the application of labeled compounds.
Metabolic Pathways of Tegafur
The metabolic journey of Tegafur involves its bioactivation to 5-FU and the subsequent anabolism and catabolism of 5-FU.
Bioactivation of Tegafur to 5-Fluorouracil
Tegafur is primarily bioactivated in the liver. The process is initiated by the cytochrome P450 (CYP) enzyme system, with CYP2A6 being the principal enzyme responsible for the conversion in humans. The pathway involves the hydroxylation of Tegafur at the 5'-position of the tetrahydrofuran ring, forming an unstable intermediate, 5'-hydroxytegafur. This intermediate then spontaneously degrades to yield the active cytotoxic agent, 5-fluorouracil (5-FU).
Caption: Bioactivation pathway of Tegafur to 5-Fluorouracil.
Anabolism and Catabolism of 5-FU
Once formed, 5-FU enters two major pathways: anabolism (activation) and catabolism (degradation).
-
Anabolism: In tumor cells, 5-FU is converted into active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a key enzyme in DNA synthesis, while FUTP can be incorporated into RNA, disrupting its function.
-
Catabolism: A significant portion (over 80%) of administered 5-FU is rapidly catabolized, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), into inactive metabolites like α-fluoro-β-alanine (FBAL), which is then excreted in the urine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. openmedscience.com [openmedscience.com]
CAS number and molecular weight of Tegafur-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tegafur-13C,15N2, an isotopically labeled version of the oral fluoropyrimidine prodrug, Tegafur. This document covers its chemical properties, mechanism of action, metabolic pathways, and detailed experimental protocols relevant to its use in research and drug development.
Core Data Presentation
The fundamental properties of this compound are summarized below.
| Parameter | Value | Reference |
| Chemical Name | 5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione-13C,15N2 | [1][2] |
| CAS Number | 1189456-27-6 | [1][3] |
| Molecular Formula | C₇¹³CH₉F¹⁵N₂O₃ | |
| Molecular Weight | 203.15 g/mol | |
| Unlabeled CAS Number | 17902-23-7 |
Mechanism of Action and Metabolic Pathways
Tegafur is a prodrug that is metabolically converted to the active anticancer agent, 5-fluorouracil (5-FU). The isotopically labeled this compound follows the same metabolic fate and is an invaluable tool for pharmacokinetic and metabolic studies.
Metabolic Activation of Tegafur
The primary metabolic activation of Tegafur occurs in the liver. The cytochrome P450 enzyme, specifically CYP2A6, hydroxylates Tegafur to an unstable intermediate, 5'-hydroxytegafur. This intermediate then undergoes spontaneous degradation to form the active cytotoxic drug, 5-fluorouracil (5-FU).
References
Methodological & Application
Application Note: UPLC-MS/MS Method for the Quantification of Tegafur in Human Plasma using Tegafur-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur is a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU), widely used in the treatment of various cancers, including colorectal cancer.[1] Therapeutic drug monitoring (TDM) of Tegafur is crucial for optimizing dosage regimens, minimizing toxicity, and enhancing therapeutic efficacy. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of Tegafur in biological matrices.[1] This application note provides a detailed protocol for the quantification of Tegafur in human plasma using a stable isotope-labeled internal standard, Tegafur-13C,15N2, ensuring high accuracy and precision.
Experimental Protocols
This section details the complete methodology for the quantification of Tegafur in human plasma.
Materials and Reagents
-
Tegafur analytical standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Drug-free human plasma
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions:
-
Prepare a stock solution of Tegafur at a concentration of 1 mg/mL in 100% methanol.
-
Prepare a stock solution of this compound at a concentration of 20 µg/mL in 100% methanol.[1]
Store all stock solutions at -40°C until use.[1]
Calibration Standards and Quality Control (QC) Samples:
-
Prepare working solutions of Tegafur by serial dilution of the stock solution with 50% methanol to create a range of concentrations for the calibration curve and QC samples.
-
Calibration standards should be prepared by spiking blank human plasma with the Tegafur working solutions to achieve final concentrations covering the desired linear range (e.g., 200 to 50,000 ng/mL).[1]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. For example, 600 ng/mL (Low QC), 4500 ng/mL (Mid QC), and 40,000 ng/mL (High QC).
Sample Preparation
-
To 200 µL of plasma sample (calibration standard, QC, or study sample), add 100 µL of the internal standard working solution (this compound at 5000 ng/mL).
-
For volume adjustment in calibration and QC samples, add 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.
-
Add 500 µL of methanol for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes at 10°C.
-
Carefully transfer 750 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate.
-
Inject 15 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System:
| Parameter | Setting |
| Column | Waters Acquity HSS T3 (1.8 µm, 2.1 x 150 mm) with a Van-Guard pre-column (1.8 µm, 2.1 x 5 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Sample Temperature | 5°C |
| Injection Volume | 15 µL |
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 90 | 10 |
| 1.0 - 3.0 | 90 → 70 | 10 → 30 |
| 3.0 - 5.5 | 70 → 10 | 30 → 90 |
| 5.5 - 7.5 | 10 | 90 |
| 7.5 - 12.0 | 90 | 10 |
Mass Spectrometry System:
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 0.5 kV |
| Cone Voltage | 20 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Tegafur | 198.98 | 41.84 | 28 |
| This compound (IS) | 201.99 | 43.41 | 30 |
Data Presentation
The following tables summarize the quantitative performance of this UPLC-MS/MS method for the analysis of Tegafur in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tegafur | 200 - 50,000 | ≥ 0.9916 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Within-Batch Accuracy (%) | Within-Batch Precision (%CV) |
| LLOQ | 200 | -2.58 to 6.56 | 3.40 to 10.80 |
| Low | 600 | -9.09 to 11.60 | 1.75 to 11.60 |
| Medium | 4500 | -9.09 to 11.60 | 1.75 to 11.60 |
| High | 40,000 | -9.09 to 11.60 | 1.75 to 11.60 |
Table 3: Recovery
| Analyte | Average Recovery (%) |
| Tegafur | 87.8 |
Visualizations
The following diagrams illustrate the key processes in this analytical method.
References
Application Note: Simultaneous Quantification of Tegafur and 5-Fluorouracil in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous analysis of the prodrug Tegafur and its active metabolite, 5-Fluorouracil (5-FU), in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of novel cancer therapies. The protocol described herein is sensitive, robust, and offers high throughput for the analysis of both analytes across a clinically relevant concentration range. All experimental procedures, including sample preparation, chromatographic separation, and mass spectrometric conditions, are outlined in detail. Quantitative data is summarized, and visual representations of the metabolic pathway and experimental workflow are provided to aid researchers.
Introduction
Tegafur is an oral prodrug of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). After administration, Tegafur is metabolized in the liver to generate 5-FU, which then exerts its cytotoxic effects by inhibiting DNA synthesis. The simultaneous measurement of both Tegafur and 5-FU is essential to understand the conversion kinetics, assess drug exposure, and correlate these with clinical outcomes. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of these compounds in complex biological matrices like plasma. This document presents a validated method that can be readily implemented in a research or clinical laboratory setting.
Metabolic Pathway of Tegafur to 5-Fluorouracil
Tegafur is bioactivated to 5-FU primarily in the liver. The metabolic conversion is catalyzed by the cytochrome P450 enzyme, CYP2A6, which hydroxylates Tegafur to an unstable intermediate, 5'-hydroxytegafur. This intermediate then spontaneously degrades to form the active drug, 5-Fluorouracil.[1][2][3][4][5]
Figure 1: Metabolic activation of Tegafur to 5-Fluorouracil.
Experimental Protocol
This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of Tegafur and 5-FU in human plasma.
Materials and Reagents
-
Tegafur analytical standard
-
5-Fluorouracil analytical standard
-
Tegafur-¹³C,¹⁵N₂ (Internal Standard)
-
5-Fluorouracil-¹³C,¹⁵N₂ (Internal Standard)
-
Methanol (HPLC or LC/MS grade)
-
Acetonitrile (HPLC or LC/MS grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm or higher)
-
Human plasma (blank)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tegafur and 5-FU in methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tegafur-¹³C,¹⁵N₂ and 5-Fluorouracil-¹³C,¹⁵N₂ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile in water to create calibration standards at various concentration levels.
-
Internal Standard Spiking Solution: Dilute the internal standard stock solutions with 50% acetonitrile in water to achieve a final concentration appropriate for spiking into the plasma samples.
Sample Preparation
A protein precipitation method is used for sample extraction.
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard mixture.
-
For calibration and QC samples, add 100 µL of the respective working standard solution. For unknown samples, add 100 µL of 50% acetonitrile in water.
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
Application Notes and Protocols for Tegafur Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common sample preparation techniques for the quantitative analysis of Tegafur in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a combined Protein Precipitation and Liquid-Liquid Extraction method. The protocols are designed to be used with subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Quantitative Data
The following table summarizes the performance of different sample preparation methods for Tegafur analysis in human plasma.
| Parameter | Protein Precipitation (Methanol) & Liquid Extraction[1] | Liquid-Liquid Extraction (MTBE/n-propylene)[2] |
| Recovery | 87.8% | 93.88% - 100.40% |
| Linearity Range | 200 - 50,000 ng/mL | 0.10 - 25.0 µg/mL |
| Limit of Detection (LOD) | Not Reported | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 200 ng/mL | Not Reported |
| Intra-day Precision (%RSD) | < 11.6% | 1.29% - 6.37% |
| Inter-day Precision (%RSD) | < 9.72% | 0.29% - 5.65% |
| Accuracy | within 11.6% | Not Reported |
| Matrix Effect | 100.2% - 119.8% | Not Reported |
Experimental Protocols
Protein Precipitation (PPT) followed by Liquid Extraction
This method utilizes protein precipitation with methanol to remove the bulk of plasma proteins, followed by a liquid extraction step to further purify the sample for UPLC-MS/MS analysis.[1]
Materials:
-
Human plasma
-
Methanol
-
Internal Standard (IS) solution (e.g., Tegafur-¹³C,¹⁵N₂)
-
50% Acetonitrile aqueous solution containing 2 mM ammonium formate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 100 µL of the internal standard mixture.
-
For calibration and quality control samples, add 100 µL of the appropriate standard or QC solution. For patient samples, add 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.
-
Add 500 µL of methanol for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples. While the specific speed and time can be optimized, a common practice is 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
Workflow Diagram:
Caption: Workflow for Protein Precipitation followed by Liquid Extraction.
Liquid-Liquid Extraction (LLE)
This protocol describes a direct liquid-liquid extraction of Tegafur from human plasma using a mixture of methyl t-butyl ether and n-propylene.[2]
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., metronidazole)
-
Extraction solvent: Methyl t-butyl ether and n-propylene (80:20, v/v)
-
Microcentrifuge tubes or glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Protocol:
-
Pipette 0.2 mL of human plasma into a suitable tube.
-
Add the internal standard.
-
Add the extraction solvent mixture of methyl t-butyl ether and n-propylene (80:20). The volume of the extraction solvent is typically a multiple of the plasma volume (e.g., 1 mL).
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Vortex briefly and inject into the HPLC or LC-MS/MS system.
Workflow Diagram:
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
Materials:
-
Human plasma
-
Internal Standard (IS) solution
-
C18 SPE Cartridge
-
Methanol (for conditioning and elution)
-
Water (for equilibration and washing)
-
0.1% Trifluoroacetic acid (TFA) in water and methanol (optional, to aid retention and elution)
-
SPE manifold (vacuum or positive pressure)
-
Nitrogen evaporator
-
Mobile phase for reconstitution
General Protocol (to be optimized):
-
Sample Pre-treatment: Thaw 200 µL of human plasma. Add the internal standard. Acidify the plasma sample with an equal volume of 0.1% TFA in water to a pH < 3 to enhance retention of Tegafur on the C18 sorbent.
-
Cartridge Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Cartridge Equilibration: Pass 1 mL of 0.1% TFA in water through the cartridge to prepare it for the sample. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop/second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove hydrophilic interferences.
-
Elution: Elute Tegafur and the internal standard from the cartridge with 1 mL of methanol or a mixture of acetonitrile and water with 0.1% TFA.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.
Workflow Diagram:
Caption: General Workflow for Solid-Phase Extraction.
References
Solid-Phase Extraction Protocol for Enhanced Analysis of Tegafur and its Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), is a cornerstone in the treatment of various cancers. Accurate quantification of Tegafur and its primary metabolites, including 5-FU and Gimeracil, in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Solid-phase extraction (SPE) offers a robust and selective method for sample cleanup and concentration prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of Tegafur and its metabolites from plasma, enabling reliable and reproducible quantification.
While many methods utilize protein precipitation or liquid-liquid extraction for sample preparation, SPE provides superior selectivity by effectively removing interfering substances from the sample matrix.[1] This leads to cleaner extracts, reduced matrix effects in mass spectrometry analysis, and improved overall assay performance. The following protocol is specifically adapted from a validated method for 5-FU and can be optimized for the simultaneous extraction of Tegafur and other relevant metabolites like Gimeracil.
Experimental Protocol
This protocol is optimized for the extraction of 5-Fluorouracil using a mixed-mode strong anion-exchange SPE cartridge. Given the chemical properties of Tegafur and Gimeracil, this method serves as an excellent starting point for their simultaneous extraction.
Materials:
-
SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) cartridges, 3 cc, 60 mg (Waters Corporation) or equivalent.[2]
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide solution (20% and 5%)
-
Formic Acid (for elution solvent modification, if necessary)
-
Internal Standard (e.g., 5-chlorouracil for 5-FU)[2]
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
-
Autosampler vials
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 10 µL of the internal standard solution.[2]
-
Add 600 µL of 20% ammonium hydroxide aqueous solution to the plasma sample.[2]
-
Vortex the sample for 30 seconds to ensure thorough mixing.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the Oasis Max cartridge by passing 2 mL of methanol followed by 2 mL of water. Ensure the sorbent bed does not go dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the cartridge at a slow, consistent flow rate.
-
Washing:
-
Wash the cartridge with 3 mL of 5% ammonium hydroxide aqueous solution to remove polar interferences.
-
Follow with a wash of 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes of interest with an appropriate solvent. Based on the mixed-mode nature of the cartridge, an acidic elution solvent is recommended. A common starting point is 2 mL of methanol containing 2-5% formic acid. The percentage of organic solvent in the elution buffer can be optimized for efficient recovery of all target analytes.
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Data Presentation
The following table summarizes quantitative data for the recovery of 5-FU using a similar SPE protocol. Recovery rates for Tegafur and Gimeracil would require method-specific validation.
| Analyte | SPE Cartridge | Average Recovery (%) | Reference |
| 5-Fluorouracil | Oasis Max | High (specific % not stated, but effective) | |
| 5-Fluorouracil | Isolute® ENV+ | >90% |
Signaling Pathways and Experimental Workflows
To visualize the experimental workflow, the following diagram was generated using Graphviz (DOT language).
Caption: Solid-Phase Extraction Workflow for Tegafur and Metabolites.
Conclusion
This application note provides a comprehensive solid-phase extraction protocol that can be effectively employed for the purification and concentration of Tegafur and its key metabolites from plasma samples. The use of a mixed-mode anion exchange SPE cartridge offers high selectivity for the acidic metabolite 5-FU and provides a strong foundation for the simultaneous extraction of the parent drug and other related compounds. This method, when coupled with a sensitive analytical technique like LC-MS/MS, can significantly enhance the accuracy and reliability of pharmacokinetic and metabolic studies in the field of cancer research and drug development.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Tegafur from Biological Matrices
Introduction
Tegafur, a prodrug of 5-fluorouracil (5-FU), is an oral chemotherapeutic agent used in the treatment of various cancers. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the isolation and purification of Tegafur from complex biological samples such as plasma, serum, and urine prior to analysis by methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides detailed application notes and protocols for the LLE of Tegafur.
Principle of Liquid-Liquid Extraction
Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. The choice of the organic solvent is critical and depends on the polarity and solubility of the analyte. For Tegafur, moderately polar solvents are effective in extracting it from the aqueous biological matrix.
Experimental Protocols
Protocol 1: LLE of Tegafur from Human Plasma using Ethyl Acetate
This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous quantification of 5-FU, uracil, and Tegafur in human plasma.[1][2][3]
Materials:
-
Human plasma samples
-
Tegafur standard solutions
-
Internal Standard (IS) solution (e.g., tegafur-¹³C,¹⁵N₂)
-
Methanol (HPLC or LC/MS grade)
-
Ethyl acetate (HPLC or LC/MS grade)[1]
-
Acetonitrile (HPLC or LC/MS grade)
-
Ammonium formate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 200 µL of plasma sample in a polypropylene tube, add 100 µL of the internal standard solution. For calibration standards, use 200 µL of blank plasma and add 100 µL of the respective standard solution and 100 µL of the IS. Vortex for 1 minute.
-
Protein Precipitation: Add 500 µL of methanol to the sample mixture to precipitate proteins. Vortex for 1 minute.
-
Liquid-Liquid Extraction: Add 1800 µL of ethyl acetate to the mixture. Vortex for 10 minutes to ensure thorough mixing and extraction of Tegafur into the organic phase.[1]
-
Phase Separation: Centrifuge the mixture at 15,000 rpm for 10 minutes at 10 °C to separate the organic and aqueous layers.
-
Collection of Organic Phase: Carefully transfer 1440 µL of the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue with 100 µL of 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate.
-
Analysis: The sample is now ready for injection into the analytical instrument (e.g., UPLC-MS/MS).
Protocol 2: LLE of Tegafur from Human Plasma using Dichloromethane
This protocol is based on a method for the analysis of Tegafur and other compounds in human plasma and urine.
Materials:
-
Human plasma or urine samples
-
Tegafur standard solutions
-
Internal Standard (IS) solution
-
Dichloromethane (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Take a known volume of the plasma or urine sample (e.g., 200 µL) and add the internal standard.
-
Liquid-Liquid Extraction: Add a suitable volume of dichloromethane (e.g., 3 volumes of the sample). Vortex the mixture vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collection of Organic Phase: Carefully aspirate the lower organic layer (dichloromethane) and transfer it to a clean tube.
-
Evaporation: Evaporate the dichloromethane to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for the subsequent analytical method (e.g., HPLC-UV).
-
Analysis: Inject the reconstituted sample into the chromatograph.
Data Presentation
The following tables summarize the quantitative data from various studies on the liquid-liquid extraction of Tegafur.
Table 1: Recovery and Linearity Data for Tegafur Extraction
| Biological Matrix | Extraction Solvent | Analytical Method | Average Recovery (%) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | Ethyl Acetate | UPLC-MS/MS | 87.8 ± 10.6 | 200 - 50,000 | > 0.999 | |
| Human Plasma | Not Specified | LC-MS/MS & LC-UV | 97 - 110 | 800 - 20,000 | Not Reported | |
| Human Plasma | Not Specified | HPLC-UV | 88.5 ± 12.17 | 0.05 - 150 µg/mL | Not Reported | |
| Human Tissue | Not Specified | HPLC-UV | 104.9 ± 8.77 | Not Reported | Not Reported |
Table 2: Precision and Accuracy Data for Tegafur Quantification after LLE
| Biological Matrix | Analytical Method | Within-batch Precision (%RSD) | Between-batch Precision (%RSD) | Accuracy (% Bias) | Reference |
| Human Plasma | UPLC-MS/MS | 1.75 - 11.60 | < 9.72 | -9.09 to 11.60 | |
| Human Plasma | LC-MS/MS & LC-UV | < 6 | < 6 | < 10 | |
| Human Plasma | HPLC-UV | < 8.6 | < 9.5 | Within ±7.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the liquid-liquid extraction of Tegafur from biological matrices.
Caption: General workflow for Tegafur LLE.
Logical Relationship of LLE Parameters
This diagram shows the key parameters influencing the efficiency of the liquid-liquid extraction process.
Caption: Key parameters affecting LLE efficiency.
References
- 1. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitorin… [ouci.dntb.gov.ua]
- 3. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Tegafur and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur is an orally administered prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is often co-administered with other drugs like gimeracil and oteracil to enhance its efficacy and reduce toxicity. The bioactivation of tegafur to 5-FU is a critical step for its cytotoxic activity, primarily catalyzed by the cytochrome P450 enzyme CYP2A6 in the liver.[3][4] Given the narrow therapeutic index and significant inter-individual pharmacokinetic variability of 5-FU, the accurate and simultaneous quantification of tegafur and its key metabolite, 5-FU, is crucial for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and the development of new drug formulations.[3]
This document provides detailed application notes and protocols for the chromatographic separation of tegafur and its metabolites from biological matrices, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Tegafur
Tegafur is metabolized in the liver to form 5-fluorouracil (5-FU), the active cytotoxic agent. 5-FU then exerts its anticancer effects by inhibiting thymidylate synthase, a key enzyme in the DNA synthesis pathway. Uracil is often co-administered to inhibit the degradation of 5-FU by dihydropyrimidine dehydrogenase (DPD), thereby increasing its bioavailability.
Caption: Metabolic activation of Tegafur to 5-Fluorouracil.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated chromatographic methods for the analysis of tegafur and its metabolites.
Table 1: HPLC-UV Methods for Tegafur and Metabolites
| Analyte(s) | Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Linearity Range | Retention Time (min) | Reference |
| Tegafur, Uracil | Capsules | C18 Phenomenex (250 x 4.6 mm, 5 µm) | Acetate buffer (pH 4):Methanol (70:30 v/v) | 1.0 | 280 | Tegafur: 25-125 µg/mL, Uracil: 20-100 µg/mL | Tegafur: 5.2, Uracil: 2.9 | |
| Tegafur, 5-FU | Dog Plasma | C18 Spherisorb ODS2 | Isocratic | Not Specified | 260 | Tegafur: 0.48-19.2 mg/L, 5-FU: 4-160 µg/L | Tegafur: 21.2, 5-FU: 4.4 | |
| Tegafur, Gimeracil, Oteracil | Bulk and Dosage Forms | Waters C18 (250 x 4.6 mm, 5 µm) | Methanol:Phosphate Buffer (0.1M KH2PO4, pH 4.0) (50:50 v/v) | 1.0 | 275 | Tegafur: 10-30 µg/mL, Gimeracil: 2.9-8.7 µg/mL, Oteracil: 7.9-23.7 µg/mL | Not Specified |
Table 2: UPLC-MS/MS Methods for Tegafur and Metabolites
| Analyte(s) | Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Ionization Mode | Linearity Range | Recovery (%) | Reference |
| Tegafur, 5-FU, Uracil | Human Plasma | Not Specified | Not Specified | Not Specified | ESI- | Tegafur: 200-50,000 ng/mL, 5-FU: 2-500 ng/mL, Uracil: 20-5000 ng/mL | Tegafur: 87.8, 5-FU: 79.9, Uracil: 80.9 | |
| Tegafur, Gimeracil, Oteracil | Rat Plasma | Inertsil ODS (150 x 4.6 mm, 3.5 µm) | Acetonitrile:0.1% Formic Acid (50:50 v/v) | 1.0 | Not Specified | Tegafur: 20-400 ng/mL, Gimeracil: 5.8-116 ng/mL, Oteracil: 16-315 ng/mL | Not Specified | |
| Tegafur, 5-FU | Human Plasma | Not Specified | Not Specified | Not Specified | API- | Tegafur: 800-20,000 ng/mL, 5-FU: 8-200 ng/mL | Tegafur: 97-110, 5-FU: 86-91 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Simultaneous Estimation of Tegafur and Uracil in Pharmaceutical Formulations
This protocol is adapted for the quality control analysis of capsule dosage forms.
1. Materials and Reagents:
-
Tegafur and Uracil reference standards
-
Methanol (HPLC grade)
-
Sodium Acetate (AR grade)
-
Glacial Acetic Acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 Phenomenex column (250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase (Acetate buffer pH 4:Methanol, 70:30 v/v): Dissolve 2.72 g of sodium acetate in 1000 mL of water. Adjust the pH to 4.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter. Mix 700 mL of the buffer with 300 mL of methanol. Degas before use.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of tegafur and uracil standards individually and dissolve in 25 mL of 0.1 N sodium hydroxide.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations in the range of 25-125 µg/mL for tegafur and 20-100 µg/mL for uracil.
4. Chromatographic Conditions:
-
Column: C18 Phenomenex (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetate buffer (pH 4):Methanol (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Run Time: 10 min
5. Sample Preparation:
-
Weigh and finely powder the contents of at least 20 capsules.
-
Transfer a quantity of powder equivalent to 25 mg of tegafur into a 25 mL volumetric flask.
-
Add a suitable amount of 0.1 N sodium hydroxide, sonicate for 15 minutes, and then make up the volume.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
6. Data Analysis:
-
Construct calibration curves by plotting the peak area against the concentration for both tegafur and uracil.
-
Determine the concentration of the analytes in the sample preparations from the calibration curves.
Protocol 2: UPLC-MS/MS Method for Simultaneous Quantification of Tegafur, 5-FU, and Uracil in Human Plasma
This protocol is suitable for therapeutic drug monitoring and pharmacokinetic studies.
1. Materials and Reagents:
-
Tegafur, 5-Fluorouracil, and Uracil reference standards
-
Internal Standard (IS), e.g., 5-Chlorouracil
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Suitable UPLC column (e.g., C18)
-
Data acquisition and analysis software
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tegafur, 5-FU, uracil, and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the IS at an appropriate concentration.
4. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC, add the IS solution.
-
Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile), vortex, and centrifuge.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortex, and centrifuge.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
5. UPLC-MS/MS Conditions:
-
Chromatographic and mass spectrometric conditions need to be optimized based on the specific instrument and column used.
-
Typical parameters:
-
Column: A reversed-phase column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte and the IS must be determined.
-
6. Data Analysis:
-
Quantify the analytes using the peak area ratio of the analyte to the IS.
-
Generate a calibration curve by performing a weighted linear regression of the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentrations of the analytes in the plasma samples from the regression equation.
Experimental Workflow
The following diagram illustrates a general workflow for the chromatographic analysis of tegafur and its metabolites in biological samples.
Caption: General workflow for chromatographic analysis.
Conclusion
The described HPLC-UV and UPLC-MS/MS methods provide robust and reliable approaches for the separation and quantification of tegafur and its primary metabolite, 5-FU, in various matrices. The choice of method will depend on the specific requirements of the study, such as the desired sensitivity, selectivity, and sample throughput. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with fluoropyrimidine-based chemotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral uracil-tegafur: an alternative to intravenous 5-fluorouracil? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Detection of Tegafur-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Tegafur using its stable isotope-labeled internal standard, Tegafur-13C,15N2, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in a regulated bioanalytical environment.
Introduction
Tegafur is a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). It is often administered orally in combination with other agents to improve its therapeutic index. Accurate and precise quantification of Tegafur in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variability in sample preparation and instrument response.[1]
This document details the mass spectrometry parameters, a sample preparation protocol, and liquid chromatography conditions for the detection and quantification of Tegafur using this compound as an internal standard.
Mass Spectrometry Parameters
The following table summarizes the mass spectrometry parameters for the detection of Tegafur and its stable isotope-labeled internal standard, this compound. Both positive and negative electrospray ionization (ESI) modes have been successfully employed for the analysis of Tegafur.[2][3][4] The choice of polarity may depend on the co-administered drugs and the specific matrix being analyzed. For robust quantification, it is recommended to use the same ionization mode for both the analyte and the internal standard.
Table 1: Mass Spectrometry Parameters for Tegafur and this compound
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Tegafur | Positive ESI | 201.06 | 174.57 | [2] |
| Tegafur | Negative ESI | 199.05 | 41.84 | |
| This compound | Negative ESI | 202.06 | 43.41 |
Note: The precursor ion for this compound in positive ESI mode would be expected at approximately m/z 204.06, accounting for the mass difference from the 13C and 15N isotopes.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of Tegafur from plasma samples.
Materials:
-
Human plasma (or other relevant biological matrix)
-
Tegafur and this compound reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Tegafur in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Prepare Working Solutions:
-
Prepare a series of working standard solutions of Tegafur by serially diluting the stock solution with 50:50 methanol:water to create calibration standards.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Spiking:
-
To 100 µL of blank plasma in a microcentrifuge tube, add 10 µL of the appropriate Tegafur working standard solution.
-
Add 10 µL of the internal standard working solution to all samples (calibration standards, quality controls, and unknown study samples), except for the blank matrix.
-
-
Protein Precipitation:
-
To each 120 µL plasma sample, add 300 µL of acetonitrile.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) of the final extract onto the LC-MS/MS system.
-
Liquid Chromatography Parameters
The following are typical liquid chromatography conditions that can be used as a starting point. Optimization may be required based on the specific LC system and column used.
Table 2: Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of Tegafur in plasma samples.
Caption: Experimental workflow for Tegafur quantification.
Tegafur (5-Fluorouracil) Signaling Pathway
Tegafur is a prodrug that is metabolized in the body to 5-fluorouracil (5-FU). The cytotoxic effects of 5-FU are mediated through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.
Caption: Tegafur's metabolic activation and 5-FU's mechanisms of action.
Data Analysis and Quantification
The concentration of Tegafur in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data. The concentration of Tegafur in the unknown samples is then interpolated from this calibration curve.
Method Validation
For use in regulated bioanalysis, the method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
By following these protocols and guidelines, researchers can develop a robust and reliable LC-MS/MS method for the quantification of Tegafur in biological samples, facilitating critical drug development studies.
References
Application Notes and Protocols for Multiple Reaction Monitoring (MRM) Analysis of Tegafur and its Internal Standard
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Quantitative Analysis of Tegafur Using LC-MS/MS with Multiple Reaction Monitoring
[City, State] – [Date] – In response to the growing need for robust and reliable methods for the therapeutic drug monitoring of Tegafur, a widely used oral chemotherapy agent, this document provides detailed application notes and protocols for its quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and clinical diagnostics.
Tegafur, a prodrug of 5-fluorouracil (5-FU), is a cornerstone in the treatment of various cancers. Accurate measurement of its concentration in biological matrices is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document outlines the key parameters for the MRM analysis of Tegafur and its stable isotope-labeled internal standard (IS), ensuring high selectivity and sensitivity.
Introduction to Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantitative analysis. It involves the selection of a specific precursor ion, its fragmentation in the collision cell, and the detection of a specific product ion. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, making it ideal for the quantification of drugs and their metabolites in complex biological samples.
MRM Transitions for Tegafur and Internal Standard
The successful implementation of an MRM assay relies on the accurate selection of precursor and product ions for both the analyte and the internal standard. For the analysis of Tegafur, a stable isotope-labeled internal standard, such as Tegafur-¹³C,¹⁵N₂, is recommended to compensate for matrix effects and variations in instrument response.
The following table summarizes the optimized MRM transitions for Tegafur and its internal standard, operating in negative electrospray ionization (ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tegafur | 200.0 | 41.8 | Note: Optimal collision energy should be determined empirically on the specific instrument being used. |
| Tegafur-¹³C,¹⁵N₂ (IS) | ~203.0 | 43.4 | Note: Optimal collision energy should be determined empirically on the specific instrument being used. |
Note: The precursor ion for Tegafur in negative mode is [M-H]⁻. The exact m/z of the Tegafur-¹³C,¹⁵N₂ internal standard may vary slightly based on the labeling pattern.
Experimental Protocol: Quantitative Analysis of Tegafur in Human Plasma
This protocol provides a general framework for the LC-MS/MS analysis of Tegafur in human plasma. It is recommended that each laboratory optimizes the parameters for their specific instrumentation and application.
Materials and Reagents
-
Tegafur analytical standard
-
Tegafur-¹³C,¹⁵N₂ internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is commonly used for the extraction of Tegafur from plasma samples.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (containing Tegafur-¹³C,¹⁵N₂).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Note: These are starting parameters and should be optimized for the specific mass spectrometer being used.
Data Presentation and Method Validation
All quantitative data should be summarized in clearly structured tables for easy comparison. Key validation parameters to be assessed include linearity, accuracy, precision, limit of quantification (LLOQ), and matrix effect.
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | ... |
| 5 | ... |
| 10 | ... |
| 50 | ... |
| 100 | ... |
| 500 | ... |
| 1000 | ... |
Table 3: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| Low | 3 | ... | ... | ... |
| Medium | 80 | ... | ... | ... |
| High | 800 | ... | ... | ... |
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the key steps from sample collection to data analysis.
Caption: Experimental workflow for the quantitative analysis of Tegafur.
Signaling Pathway of Tegafur Metabolism
Tegafur is a prodrug that is metabolized in the body to the active anticancer agent, 5-fluorouracil (5-FU). Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data.
Caption: Simplified metabolic pathway of Tegafur to 5-Fluorouracil.
Conclusion
The provided application notes and protocols offer a robust framework for the quantitative analysis of Tegafur using LC-MS/MS with multiple reaction monitoring. The detailed methodologies and clearly presented data will aid researchers and clinicians in the accurate therapeutic drug monitoring of this important anticancer agent, ultimately contributing to improved patient care and drug development.
Application Notes and Protocols for Isotope Dilution Assay of Tegafur in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur, a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU), is a key component in various chemotherapy regimens, notably for colorectal and gastric cancers. Its efficacy is enhanced when co-administered with uracil, which inhibits the degradation of the active metabolite 5-FU.[1] Accurate quantification of Tegafur and its metabolites in preclinical animal models is crucial for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential.
This document provides detailed application notes and protocols for the quantitative analysis of Tegafur in preclinical samples using a robust and sensitive isotope dilution assay coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Signaling Pathways and Metabolic Activation
Tegafur is metabolically converted to the active cytotoxic agent 5-FU. Uracil is co-administered to competitively inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU. This inhibition leads to higher and more sustained plasma and tumor concentrations of 5-FU, thereby enhancing its antitumor activity.
Experimental Protocols
Materials and Reagents
-
Tegafur analytical standard
-
Tegafur-¹³C,¹⁵N₂ (Stable Isotope-Labeled Internal Standard - SIL-IS)
-
5-Fluorouracil (5-FU) analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Rat plasma (or other relevant preclinical matrix)
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Tegafur and Tegafur-¹³C,¹⁵N₂ in methanol to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Tegafur stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 200 to 50,000 ng/mL.
-
Internal Standard Working Solution (5000 ng/mL): Dilute the Tegafur-¹³C,¹⁵N₂ stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 5000 ng/mL.
Sample Preparation from Rat Plasma
The following workflow outlines the key steps for preparing plasma samples for UPLC-MS/MS analysis.
UPLC-MS/MS Method
-
UPLC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate Tegafur from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Operated in negative electrospray ionization mode (ESI-).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Tegafur and its SIL-IS.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tegafur | [To be optimized] | [To be optimized] |
| Tegafur-¹³C,¹⁵N₂ | [To be optimized] | [To be optimized] |
Note: The exact MRM transitions should be optimized for the specific instrument used.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of Tegafur and its SIL-IS in blank matrix from at least six different sources.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification - LLOQ) for both intra- and inter-day assays.
-
Recovery: Consistent and reproducible extraction recovery of Tegafur and the SIL-IS.
-
Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.
-
Stability: Stability of Tegafur in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Data Presentation
The following tables summarize pharmacokinetic data from preclinical studies of Tegafur (administered as Uracil-Tegafur, UFT) in rats.
Pharmacokinetic Parameters of Tegafur and 5-FU in a Colorectal Cancer Rat Model
This study involved the oral administration of UFT (30 mg/kg as Tegafur) to colorectal cancer model rats for 14 days.[1]
Table 1: Pharmacokinetic Parameters in Plasma
| Analyte | Day | Cmax (µmol/L) | Tmax (h) | AUC₀₋₂₄ (µmol·h/L) |
| Tegafur | 1 | 293.0 ± 37.1 | 1.2 ± 0.6 | 1378.1 ± 147.1 |
| 7 | 397.6 ± 84.4 | 2.5 ± 1.0 | 1656.3 ± 335.8 | |
| 14 | 347.4 ± 24.5 | 2.0 ± 0.0 | 1795.5 ± 145.4 | |
| 5-FU | 1 | 1.3 ± 0.4 | 1.2 ± 0.6 | 10.1 ± 2.6 |
| 7 | 4.4 ± 1.6 | 3.0 ± 1.4 | 29.3 ± 11.1 | |
| 14 | 2.3 ± 0.5 | 4.0 ± 1.6 | 18.0 ± 7.4 |
Data are presented as mean ± S.D.[1]
Table 2: Drug Concentrations in Tumor Tissue
| Analyte | Day | Concentration (µmol/g) |
| Tegafur | 1 | 0.010 ± 0.003 |
| 7 | 0.018 ± 0.010 | |
| 5-FU | 1 | 0.004 ± 0.002 |
| 7 | 0.007 ± 0.004 | |
| 14 | 0.006 ± 0.002 |
Data are presented as mean ± S.D.[1]
Dose-Dependent Pharmacokinetics of Tegafur and 5-FU in Rats
This study investigated the pharmacokinetics of Tegafur and 5-FU after a single oral administration of UFT at different doses.
Table 3: Pharmacokinetic Parameters of Tegafur in Rat Plasma
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| 15 | 14,355.6 ± 1,858.3 | 2.3 ± 1.0 | 104,151.7 ± 20,443.3 |
| 30 | 25,600.0 ± 10,233.3 | 2.2 ± 1.0 | 196,183.3 ± 80,725.0 |
| 60 | 49,666.7 ± 15,500.0 | 2.3 ± 0.8 | 415,833.3 ± 136,116.7 |
Data are presented as mean ± S.D.
Table 4: Pharmacokinetic Parameters of 5-FU in Rat Plasma
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| 15 | 44.8 ± 16.1 | 2.2 ± 1.0 | 277.4 ± 105.8 |
| 30 | 143.3 ± 69.2 | 2.3 ± 0.8 | 967.8 ± 453.9 |
| 60 | 955.9 ± 533.2 | 2.3 ± 0.8 | 5,594.1 ± 3,091.2 |
Data are presented as mean ± S.D.
Conclusion
The described isotope dilution UPLC-MS/MS method provides a highly reliable and sensitive approach for the quantification of Tegafur in preclinical studies. The detailed protocol and validation guidelines ensure the generation of high-quality data essential for the evaluation of Tegafur's pharmacokinetic profile. The presented data from preclinical rat studies offer a valuable reference for researchers designing and interpreting their own experiments. This methodology is a critical tool for advancing the understanding and development of Tegafur-based cancer therapies.
References
Application Note: Therapeutic Drug Monitoring of Tegafur using Tegafur-13C,15N2
Introduction
Tegafur, a prodrug of 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent for the treatment of various cancers, including colorectal, head and neck, and breast cancer.[1] Therapeutic Drug Monitoring (TDM) of Tegafur and its active metabolite, 5-FU, is crucial to optimize treatment efficacy and minimize toxicity due to their narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2][3] This application note describes a robust and sensitive bioanalytical method for the quantification of Tegafur in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Tegafur-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of the results.[4][5]
Principle
The method involves the extraction of Tegafur and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a UPLC-MS/MS system in negative electrospray ionization mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical method, as established during method validation.
Table 1: Calibration Curve for Tegafur Analysis
| Parameter | Value |
| Analyte | Tegafur |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Concentration Range | 200 - 50,000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Within-Batch Precision (%CV) | Within-Batch Accuracy (%) |
| Tegafur | LLOQ | 200 | 3.40 - 10.80 | -2.58 to 6.56 |
| Low QC | 600 | 1.75 - 11.60 | -9.09 to 11.60 | |
| Medium QC | 4500 | 1.75 - 11.60 | -9.09 to 11.60 | |
| High QC | 40,000 | 1.75 - 11.60 | -9.09 to 11.60 |
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Tegafur | Low, Medium, High | 87.8 |
Experimental Protocols
Materials and Reagents
-
Tegafur analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Tegafur Stock Solution (1 mg/mL): Accurately weigh and dissolve Tegafur in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tegafur stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% acetonitrile.
Sample Preparation
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
To 200 µL of plasma, add 100 µL of the this compound working solution and 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.
-
Vortex the samples for 1 minute.
-
Add 500 µL of methanol for protein precipitation.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 15,000 rpm for 10 minutes at 10 °C.
-
Carefully transfer 750 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5-10 µL
-
MS System: Tandem mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Tegafur: Precursor ion (m/z) -> Product ion (m/z) (e.g., 201.0 -> 174.6)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 204.1 -> 177.6)
-
Data Analysis and Quantification
-
Integrate the peak areas for Tegafur and this compound.
-
Calculate the peak area ratio (Tegafur / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Tegafur in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Tegafur therapeutic drug monitoring.
Caption: Metabolic pathway of Tegafur to 5-Fluorouracil.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, accurate, and precise approach for the therapeutic drug monitoring of Tegafur in human plasma. This methodology can be readily implemented in clinical and research laboratories to aid in dose individualization, thereby optimizing therapeutic outcomes and enhancing patient safety.
References
- 1. Development and utilization of a combined LC-UV and LC-MS/MS method for the simultaneous analysis of tegafur and 5-fluorouracil in human plasma to support a phase I clinical study of oral UFT®/leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high throughput immunoassay for the therapeutic drug monitoring of tegafur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring in Oncology: IATDMCT Recommendations for 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Tegafur LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Tegafur.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Tegafur LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tegafur, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, serum). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of Tegafur and its active metabolite 5-fluorouracil (5-FU), endogenous components of the biological sample can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the analytical method.
Q2: How can I determine if my Tegafur analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Tegafur solution is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip or peak in the baseline signal if ion suppression or enhancement occurs at the retention time of Tegafur. For a quantitative assessment, the matrix factor (MF) should be calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: What are the common sample preparation techniques to mitigate matrix effects for Tegafur analysis?
A3: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid to precipitate proteins. However, it is the least clean method and may not effectively remove other matrix components like phospholipids, often resulting in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE is more effective at removing interfering substances than PPT.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for sample cleanup. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away. This results in a cleaner extract and often minimal matrix effects.
A combination of these techniques, such as PPT followed by LLE, can also be employed for enhanced sample cleanup.[1]
Q4: Can adjusting my chromatographic conditions help in overcoming matrix effects?
A4: Yes, optimizing chromatographic conditions is a crucial step. By improving the separation of Tegafur from co-eluting matrix components, the likelihood of ion suppression or enhancement can be significantly reduced. This can be achieved by:
-
Changing the stationary phase: Using a column with a different chemistry can alter selectivity.
-
Modifying the mobile phase: Adjusting the organic solvent, pH, or adding modifiers can improve separation.
-
Optimizing the gradient: A well-optimized gradient elution can help in separating interfering peaks from the analyte peak.
Q5: How does the use of an internal standard (IS) help with matrix effects?
A5: The use of a suitable internal standard, particularly a stable isotope-labeled (SIL) version of Tegafur (e.g., Tegafur-¹³C,¹⁵N₂), is highly recommended. A SIL-IS has nearly identical physicochemical properties to the analyte and will therefore experience similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no signal for Tegafur | Significant Ion Suppression: Co-eluting matrix components are suppressing the ionization of Tegafur. | 1. Improve Sample Preparation: Switch from a simple protein precipitation to a more rigorous method like LLE or SPE to obtain a cleaner sample extract. 2. Optimize Chromatography: Modify the LC gradient or change the analytical column to better separate Tegafur from the interfering matrix components. 3. Dilute the Sample: If the Tegafur concentration is high enough, diluting the sample can reduce the concentration of interfering components. |
| Inconsistent and irreproducible results for QC samples | Variable Matrix Effects: The composition of the biological matrix varies between samples, leading to different degrees of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with Tegafur and experience the same matrix effects, thus correcting for sample-to-sample variations. 2. Employ Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| High background noise in the chromatogram | Insufficient Sample Cleanup: The sample extract contains a high level of endogenous matrix components. | 1. Enhance Sample Preparation: Implement a more effective cleanup method like SPE. 2. Optimize MS/MS Transitions: Ensure that the selected precursor and product ion transitions are specific to Tegafur and are not prone to interference from background ions. |
| Peak tailing or fronting for Tegafur | Matrix components affecting peak shape: Residual matrix components can interact with the analytical column, leading to poor peak shape. | 1. Improve Sample Cleanup: A cleaner sample extract from LLE or SPE is less likely to cause peak shape issues. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
Quantitative Data on Matrix Effects and Recovery
The choice of sample preparation method has a significant impact on the recovery of Tegafur and the extent of matrix effects. Below is a summary of quantitative data from a study employing a combined Protein Precipitation and Liquid-Liquid Extraction method for the simultaneous analysis of Tegafur, 5-FU, and Uracil in human plasma.[1]
| Analyte | Average Recovery (%) | Matrix Effect Range (%) |
| Tegafur | 87.8 | 100.2 - 119.8 |
| 5-Fluorouracil (5-FU) | 79.9 | 43.5 - 69.7 |
| Uracil | 80.9 | 84.9 - 102.2 |
Note: A matrix effect of 100% indicates no ion suppression or enhancement. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement.
Detailed Experimental Protocols
Protocol 1: Combined Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from a validated method for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma.[1]
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Sample Preparation:
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To 200 µL of plasma sample, add 100 µL of the internal standard (IS) mixture (containing Tegafur-¹³C,¹⁵N₂).
-
Add 500 µL of methanol for protein precipitation and vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 15,000 rpm for 10 minutes at 10 °C.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer 750 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
-
Liquid-Liquid Extraction:
-
Add 1800 µL of ethyl acetate to the dried residue and perform liquid-liquid extraction for 10 minutes.
-
Centrifuge at 15,000 rpm for 10 minutes at 10 °C.
-
-
Final Evaporation and Reconstitution:
-
Transfer 1440 µL of the supernatant to a new tube and evaporate to dryness with nitrogen gas.
-
Reconstitute the residue with 100 µL of the initial mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for SPE that can be optimized for Tegafur analysis.
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Pre-treatment and Loading:
-
Pre-treat 100 µL of plasma by adding an internal standard and diluting with an appropriate buffer to facilitate binding to the sorbent.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Tegafur from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Simple Protein Precipitation (PPT)
This protocol is a quick but less clean method for sample preparation.
-
Sample and Precipitant:
-
To a microcentrifuge tube, add 100 µL of plasma sample and the internal standard.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of precipitant to sample).
-
-
Vortexing and Centrifugation:
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Injection:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.
-
Visualized Workflows and Logic
Caption: Experimental workflows for Tegafur analysis using different sample preparation techniques.
Caption: Troubleshooting logic for addressing matrix effects in Tegafur LC-MS/MS analysis.
References
Improving recovery of Tegafur from plasma and tissue samples
Welcome to the technical support center for the analysis of Tegafur and its active metabolite, 5-fluorouracil (5-FU), in plasma and tissue samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the recovery and quantification of Tegafur in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Tegafur from plasma and tissue samples?
A1: The most prevalent methods for extracting Tegafur and its metabolites from biological matrices are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Often, a combination of these techniques is employed to improve sample cleanliness and recovery. For instance, a method combining protein precipitation with liquid-liquid extraction has been shown to be effective for plasma samples.[1][2][3] For tissue samples, homogenization is a necessary first step before applying these extraction techniques.[4]
Q2: What is the general principle behind the quantification of Tegafur and 5-FU?
A2: The quantification of Tegafur and its active metabolite, 5-FU, is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection or, for higher sensitivity and selectivity, with tandem mass spectrometry (UPLC-MS/MS).[1] These methods separate the analytes from other components in the sample, allowing for their accurate measurement. An internal standard is crucial for correcting variations during the sample preparation and analysis process.
Q3: Why is it important to measure 5-FU along with Tegafur?
A3: Tegafur is a prodrug that is metabolized in the body to the active anticancer agent 5-fluorouracil (5-FU). The therapeutic effect is directly related to the concentration of 5-FU. Therefore, simultaneous quantification of both Tegafur and 5-FU is essential for pharmacokinetic and pharmacodynamic studies to understand the drug's conversion rate and its availability at the target site.
Q4: What are "matrix effects" and how can they affect my results?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte concentration, respectively. To minimize matrix effects, it is crucial to have an efficient sample clean-up procedure. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of Tegafur/5-FU | Incomplete protein precipitation. | - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma/tissue homogenate. - Vortex the sample thoroughly after adding the solvent. - Optimize the incubation time and temperature for precipitation. |
| Inefficient liquid-liquid extraction. | - Select an appropriate extraction solvent based on the polarity of Tegafur and 5-FU. - Optimize the pH of the aqueous phase to ensure the analytes are in a neutral form for better partitioning into the organic solvent. - Ensure vigorous mixing to maximize the surface area between the two phases. | |
| Analyte degradation. | - Process samples promptly after collection. - Store plasma and tissue samples at -80°C until analysis. - Prepare fresh working solutions and store stock solutions appropriately. | |
| High Variability in Results | Inconsistent sample preparation. | - Use a calibrated pipette for all liquid handling steps. - Ensure consistent vortexing and centrifugation times for all samples. - Use an internal standard to correct for variability. |
| Matrix effects. | - Improve the sample clean-up method by incorporating a solid-phase extraction (SPE) step or a combined protein precipitation and liquid-liquid extraction method. - Dilute the sample if the analyte concentration is high enough, as this can reduce the concentration of interfering matrix components. | |
| Poor Peak Shape in Chromatography | Inappropriate mobile phase composition. | - Adjust the pH of the aqueous component of the mobile phase. - Optimize the gradient elution profile to improve the separation of analytes from interfering peaks. |
| Column contamination. | - Implement a column wash step after each run. - Use a guard column to protect the analytical column from strongly retained matrix components. | |
| Unexpectedly Low or High Drug Potency | Differential expression of metabolic enzymes. | - Consider the expression levels of CYP2A6 (for Tegafur activation) and dihydropyrimidine dehydrogenase (DPD) (for 5-FU catabolism) in your experimental system, as this can influence the concentration of the active drug. |
Quantitative Data Summary
The following tables summarize typical recovery rates and linearity ranges for the analysis of Tegafur and 5-FU in plasma.
Table 1: Recovery Rates of Tegafur and 5-FU from Plasma
| Analyte | Extraction Method | Average Recovery (%) | Reference |
| Tegafur | Protein Precipitation & Liquid Extraction | 87.8 | |
| 5-FU | Protein Precipitation & Liquid Extraction | 79.9 | |
| Tegafur | Liquid-Liquid Extraction | 86 - 91 | |
| 5-FU | Liquid-Liquid Extraction | 97 - 110 |
Table 2: Linearity Ranges for Tegafur and 5-FU in Plasma
| Analyte | Analytical Method | Linearity Range (ng/mL) | Reference |
| Tegafur | UPLC-MS/MS | 200 - 50,000 | |
| 5-FU | UPLC-MS/MS | 2 - 500 | |
| Tegafur | LC-MS/MS | 12.0 - 3000 | |
| 5-FU | LC-MS/MS | 2.00 - 500 |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous quantification of Tegafur, 5-FU, and uracil in human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
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Internal Standard Addition: Add the internal standard solution to the plasma sample.
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Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) to the supernatant, vortex, and centrifuge to separate the layers.
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Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the residue in the mobile phase.
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Analysis: Inject the reconstituted sample into the UPLC-MS/MS system for analysis.
Protocol 2: Tissue Sample Preparation
This is a general workflow for preparing tissue samples for analysis.
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Tissue Weighing: Accurately weigh the frozen tissue sample.
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Homogenization: Add a suitable homogenization buffer (e.g., phosphate-buffered saline) to the tissue. Homogenize the tissue on ice until a uniform suspension is achieved.
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Extraction: Proceed with an extraction method as described for plasma samples (e.g., protein precipitation followed by liquid-liquid extraction).
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Analysis: Analyze the final extract using HPLC or UPLC-MS/MS.
Visualizations
Metabolic Pathway of Tegafur
Caption: Metabolic conversion of Tegafur to its active form, 5-FU, and subsequent catabolism.
Experimental Workflow for Tegafur Analysis
Caption: A generalized workflow for the extraction and analysis of Tegafur from biological samples.
References
- 1. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Addressing ion suppression in 5-FU quantification with isotope standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the quantification of 5-Fluorouracil (5-FU) using isotope standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in 5-FU quantification?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal, leading to inaccurate and imprecise quantification.[2][3] In the quantification of 5-FU, particularly in complex biological matrices like plasma, ion suppression can lead to an underestimation of the drug's concentration, potentially impacting pharmacokinetic and pharmacodynamic studies.[4][5]
Q2: How can I determine if ion suppression is affecting my 5-FU analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a 5-FU standard solution into the LC eluent after the analytical column, while injecting a blank, extracted matrix sample. A dip in the baseline signal of the 5-FU standard at the retention time of co-eluting matrix components indicates a region of ion suppression.
Q3: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended for 5-FU quantification?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (5-FU) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N). SIL internal standards are considered the "gold standard" for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte. This means they co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal and leading to more reliable and reproducible results.
Q4: Can I use other internal standards if a SIL-IS for 5-FU is unavailable?
A4: While SIL internal standards are ideal, other compounds can be used as internal standards, such as 5-Bromouracil (5BU) or Propylthiouracil. However, these structural analogs may not co-elute perfectly with 5-FU and may experience different degrees of ion suppression, which could compromise the accuracy of the quantification. Therefore, careful validation is crucial when using non-isotopic internal standards.
Troubleshooting Guides
Issue 1: Inconsistent or low 5-FU signal intensity.
This issue can often be attributed to significant ion suppression from the sample matrix.
Troubleshooting Steps:
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Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing interfering matrix components like phospholipids.
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Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning 5-FU into a solvent immiscible with the sample matrix.
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Solid-Phase Extraction (SPE): SPE is frequently the most effective technique for removing a wide range of interferences by selectively isolating 5-FU.
-
-
Optimize Chromatographic Separation:
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Modify the Gradient: Adjusting the mobile phase gradient can help separate 5-FU from the co-eluting, suppressing matrix components.
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Change the Column: Using a column with a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl or a HILIC column) can alter selectivity and improve separation.
-
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Use a Stable Isotope-Labeled Internal Standard:
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A SIL internal standard (e.g., 5-Fluorouracil-¹³C¹⁵N₂) will co-elute with 5-FU and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
-
Issue 2: Poor reproducibility of 5-FU quantification.
Poor reproducibility can be a result of variable ion suppression between different samples or batches.
Troubleshooting Steps:
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Implement a Robust Internal Standard Strategy:
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The most effective way to correct for sample-to-sample variation in ion suppression is to use a stable isotope-labeled internal standard for 5-FU.
-
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Standardize Sample Collection and Handling:
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Ensure consistency in sample collection, storage, and preparation to minimize variability in the sample matrix. 5-FU can be unstable in plasma and whole blood, so samples should be handled consistently, for example, by placing them on ice immediately after collection and freezing the plasma as soon as possible.
-
-
Perform Matrix Effect Evaluation:
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Quantify the matrix effect by comparing the response of 5-FU in a post-extraction spiked blank matrix with the response in a neat solution. This will help you understand the extent of the variability.
-
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for extracting 5-FU from plasma.
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Sample Spiking: To 50 µL of plasma sample, add 5 µL of the 5-FU stable isotope-labeled internal standard solution (e.g., 10 µg/mL 5-fluorouracil-¹³C¹⁵N₂ in methanol).
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Vortex: Vortex the mixture for 30 seconds.
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Extraction: Add an appropriate organic solvent (e.g., ethyl acetate).
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Mixing and Centrifugation: Mix thoroughly and then centrifuge to separate the organic and aqueous layers.
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Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of 5-FU
This protocol provides a starting point for the chromatographic and mass spectrometric conditions, which should be optimized for your specific instrumentation.
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UPLC System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase: A gradient of water and acetonitrile.
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Flow Rate: 0.15 - 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Waters Xevo TQD Mass Spectrometer
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Ionization: Electrospray ionization (ESI) in negative mode.
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Detection: Multiple Reaction Monitoring (MRM).
-
5-FU Transition: m/z 128.97 > 41.82
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Propylthiouracil (IS) Transition: m/z 168.97 > 57.88
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Note: MRM transitions for a SIL-IS would be specific to its mass.
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Quantitative Data Summary
The following tables summarize data on the effectiveness of stable isotope-labeled internal standards in compensating for matrix effects in 5-FU quantification.
Table 1: Matrix Factor With and Without Stable Isotope-Labeled Internal Standard
| Analyte Concentration | Mean Matrix Factor (Without IS Compensation) | Mean Matrix Factor (With SIL-IS Compensation) |
| Low (40 ng/mL) | 0.66 | 0.96 |
| High (1500 ng/mL) | 0.65 | 1.02 |
Data adapted from Waters Corporation Application Note. A matrix factor of 1 indicates no matrix effect.
Table 2: Comparison of Different Internal Standards for 5-FU Quantification
| Internal Standard | Type | Co-elution with 5-FU | Compensation for Ion Suppression | Reference |
| 5-Fluorouracil-¹³C¹⁵N₂ | Stable Isotope-Labeled | Identical | Excellent | |
| 5-Bromouracil | Structural Analog | Close, but not identical | Good, but may be incomplete | |
| Propylthiouracil | Structural Analog | Different | May be inadequate |
Visualizations
Caption: Experimental workflow for 5-FU quantification.
Caption: Troubleshooting logic for ion suppression issues.
References
Optimizing mobile phase composition for Tegafur separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase composition for the separation of Tegafur using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of Tegafur.
1. Question: Why am I observing poor peak shape (e.g., peak tailing or fronting) for Tegafur?
Answer:
Poor peak shape for Tegafur is a common issue that can arise from several factors. Peak tailing, the most frequent distortion, can be caused by secondary interactions between Tegafur and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] Here are the primary causes and solutions:
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Secondary Silanol Interactions: Basic compounds like Tegafur can interact with acidic silanol groups on the silica backbone of the stationary phase, leading to tailing.[1][2]
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Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2 and 4) protonates the silanol groups, reducing their interaction with the analyte.[3] The use of an acidic modifier like formic acid or phosphoric acid is common.
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Solution 2: Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of free silanol groups available for secondary interactions.
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Solution 3: Buffer Addition: Incorporating a buffer into the mobile phase helps maintain a consistent pH and can mask the silanol interactions. Phosphate and acetate buffers are commonly used.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
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Solution: Dilute the sample or reduce the injection volume.
-
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Column Degradation: A contaminated or old column can result in poor peak shapes.
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Solution: Flush the column with a strong solvent or replace it if necessary.
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2. Question: How can I improve the resolution between Tegafur and other components in my sample?
Answer:
Insufficient resolution between Tegafur and other analytes or impurities can compromise the accuracy of quantification. Here are several strategies to enhance resolution:
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Modify the Organic Solvent Ratio: The percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase significantly impacts retention and selectivity.
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Solution: Systematically vary the ratio of the organic solvent to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve separation.
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Change the Organic Solvent: Different organic solvents offer different selectivities.
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Solution: If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile often provides sharper peaks and different elution patterns.
-
-
Adjust the Mobile Phase pH: Altering the pH can change the ionization state of Tegafur and other components, thereby affecting their retention and improving separation.
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Decrease the Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.
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Use a Different Column: The choice of stationary phase is critical for achieving the desired selectivity.
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Solution: Consider a column with a different particle size, length, or stationary phase chemistry (e.g., C8 instead of C18).
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Frequently Asked Questions (FAQs)
1. Question: What are some common starting mobile phase compositions for Tegafur separation?
Answer:
Based on published methods, several mobile phase compositions have been successfully used for the separation of Tegafur. The choice often depends on whether Tegafur is being analyzed alone or in combination with other drugs. Here are some examples:
| Organic Solvent | Aqueous Phase | Ratio (v/v) | Reference |
| Methanol | 0.1M Potassium Dihydrogen Phosphate (pH 4.0) | 50:50 | |
| Acetonitrile | 0.1% Formic Acid in Water | 40:60 | |
| Methanol | 0.1% Phosphoric Acid in Water (pH 2.0) | 20:80 | |
| Methanol | Acetate Buffer (pH 4) | 30:70 | |
| Acetonitrile | 0.1% Triethylamine in Water (pH 2.5) | 40:60 |
2. Question: What is the typical workflow for developing a robust HPLC method for Tegafur?
Answer:
A systematic approach is crucial for developing a reliable HPLC method for Tegafur. The following workflow outlines the key steps:
3. Question: How do I prepare the mobile phase to ensure reproducibility?
Answer:
Consistent and accurate preparation of the mobile phase is critical for reproducible results. Follow these steps:
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Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity water (e.g., Milli-Q).
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Accurate Measurements: Use calibrated volumetric flasks and pipettes for all measurements.
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Buffer Preparation: If using a buffer, dissolve the salt completely in the aqueous phase before adding the organic solvent. Adjust the pH of the aqueous portion before mixing it with the organic solvent.
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Thorough Mixing: Ensure the aqueous and organic components are thoroughly mixed.
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Degassing: Degas the mobile phase before use to prevent air bubbles from interfering with the detector and pump. This can be done by sonication, vacuum filtration, or helium sparging.
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Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could clog the column or system.
Experimental Protocols
Protocol 1: RP-HPLC Method for Simultaneous Estimation of Tegafur, Gimeracil, and Oteracil
This protocol is adapted from a validated stability-indicating RP-HPLC method.
-
Chromatographic Conditions:
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Column: Waters C18 (250 mm x 4.6 mm, 5 µm)
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Mobile Phase: Methanol and 0.1M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 50:50 (v/v) ratio.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 275 nm
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Injection Volume: 20 µL
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Column Temperature: Ambient
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-
Preparation of Mobile Phase:
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Prepare a 0.1M solution of Potassium Dihydrogen Phosphate (KH2PO4) in HPLC-grade water.
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Adjust the pH of the buffer solution to 4.0 using orthophosphoric acid.
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Mix the buffer solution with HPLC-grade methanol in a 50:50 (v/v) ratio.
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Degas the mobile phase by sonicating for 15 minutes.
-
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Preparation of Standard Stock Solution:
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Accurately weigh and transfer 25 mg of Tegafur, 7.25 mg of Gimeracil, and 24.75 mg of Oteracil working standards into a 25 mL volumetric flask.
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Add approximately 15 mL of the mobile phase and sonicate to dissolve.
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Make up the volume to 25 mL with the mobile phase to obtain a stock solution.
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Sample Preparation:
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For capsule dosage forms, take the powder equivalent to one capsule.
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Disperse in a suitable volume of mobile phase to achieve a concentration within the linear range of the method.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
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Protocol 2: UPLC Method for the Quantification of Tegafur
This protocol is based on a rapid UPLC method for the analysis of Tegafur in combination with Oteracil and Gimeracil.
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Chromatographic Conditions:
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Column: HSS C8 (100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase: 0.1% Phosphoric acid (pH 2.0) and Methanol in an 80:20 (v/v) ratio.
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Flow Rate: 0.2 mL/min
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Detection Wavelength: 282 nm
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Injection Volume: 5 µL
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Column Temperature: 30°C
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Preparation of Mobile Phase:
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Prepare a 0.1% (v/v) solution of phosphoric acid in Milli-Q water and adjust the pH to 2.0 if necessary.
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Mix the phosphoric acid solution with HPLC-grade methanol in an 80:20 (v/v) ratio.
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Filter the mobile phase through a 0.22 µm PVDF membrane filter.
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References
Troubleshooting poor peak shape in Tegafur chromatography
Welcome to the technical support center for Tegafur chromatography analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, particularly those related to poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the chromatographic analysis of Tegafur.
Q1: What are the common causes of peak tailing in my Tegafur chromatogram?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. It can compromise resolution and lead to inaccurate quantification.[1][2] The primary causes are typically divided into chemical and physical issues.
Common Causes and Solutions for Peak Tailing:
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Secondary Silanol Interactions: The most common chemical cause is the interaction between basic analytes and acidic residual silanol groups on the silica surface of C18 columns.[2][3][4] Tegafur, while not strongly basic, can still be affected.
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Solution: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-4.0) to suppress the ionization of silanol groups. Increasing the buffer concentration (e.g., >20 mM) can also help mask these secondary interaction sites. Consider using a modern, high-purity, end-capped silica column designed to minimize silanol activity.
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks. This is especially noticeable for all peaks in the chromatogram.
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Solution: Reduce the injection volume or dilute the sample and re-inject.
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Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing. A change in peak shape is often one of the first signs of column failure.
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Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
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Solution: Prepare your sample in a solvent that is as close in composition to the mobile phase as possible, or ideally, in the mobile phase itself.
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Q2: My Tegafur peak is showing fronting. What should I do?
Peak fronting, the inverse of tailing, is often caused by sample overload or issues with the sample solvent.
Common Causes and Solutions for Peak Fronting:
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Sample Overload: This is a very common cause, particularly when the sample concentration is high.
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Solution: Systematically dilute your sample and re-inject to see if the peak shape improves. You can also try reducing the injection volume.
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Inappropriate Sample Solvent: Dissolving the sample in a solvent that is too strong or has poor miscibility with the mobile phase can lead to fronting.
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Solution: Ensure your sample diluent is weaker than or matched to the mobile phase.
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Q3: I'm observing split peaks for Tegafur. What is the likely cause?
Split peaks can be caused by several factors, often related to a disruption in the sample path.
Common Causes and Solutions for Split Peaks:
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Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample band to split as it enters.
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Solution: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use an in-line filter or guard column to protect the main column. Try back-flushing the column if the manufacturer's instructions permit.
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Column Bed Deformation: A void or channel in the column's packed bed can cause the sample to travel through at different rates, resulting in a split or shouldered peak.
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Solution: This issue is often irreversible and requires column replacement.
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Injection Solvent Effects: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause the peak to split.
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Solution: Reduce the injection volume and/or match the sample solvent to the mobile phase.
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Experimental Protocols & Data
Reference HPLC Methodologies for Tegafur Analysis
The following tables summarize typical starting conditions for the chromatographic analysis of Tegafur, often in combination with Gimeracil (GIM) and Oteracil (OTE). These can be used as a baseline for method development and troubleshooting.
Table 1: Example HPLC & UPLC Method Parameters for Tegafur
| Parameter | Method 1 (HPLC) | Method 2 (UPLC) | Method 3 (HPLC) |
| Column | Waters C18 (250 mm x 4.6 mm, 5 µm) | Acquity HSS C8 (100 x 2.1 mm, 1.8 µm) | Inertsil ODS (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol: 0.1M KH₂PO₄ buffer (pH 4.0) | Methanol: 0.1% Phosphoric Acid (pH 2.0) | Acetonitrile: 0.1% Formic Acid |
| Ratio (v/v) | 50:50 | 20:80 | 60:40 |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 1.0 mL/min |
| Detection (UV) | 275 nm | 282 nm | 220 nm |
| Column Temp. | 25 °C | 30 °C | 25 °C |
| Injection Vol. | Not Specified | 5 µL | 10 µL |
Protocol: Mobile Phase Preparation (Example)
Accurate mobile phase preparation is critical for reproducible results and good peak shape.
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Aqueous Phase (0.1M KH₂PO₄, pH 4.0):
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Weigh 13.6 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
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Adjust the pH to 4.0 using a suitable acid (e.g., phosphoric acid).
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Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
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Organic Phase:
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Use HPLC-grade methanol.
-
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Final Mobile Phase (50:50 v/v):
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Carefully measure 500 mL of the prepared buffer and 500 mL of HPLC-grade methanol.
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Mix thoroughly and degas the final solution using sonication or vacuum filtration before use.
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Visual Guides
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow to diagnose the root cause of poor peak shape in your chromatogram.
Caption: A step-by-step workflow for troubleshooting poor peak shape.
Mechanism of Peak Tailing due to Silanol Interactions
This diagram shows how secondary interactions between a basic analyte and residual silanol groups on the stationary phase can cause peak tailing.
Caption: Secondary ionic interactions causing peak tailing.
References
Technical Support Center: Enhancing Tegafur Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of Tegafur detection in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to decreased sensitivity or poor data quality during the analysis of Tegafur.
| Issue | Potential Cause | Suggested Solution |
| Low or No Tegafur Signal | 1. Sample Preparation Issues: Inefficient extraction or loss of analyte during preparation. | • Review the extraction protocol. For plasma samples, protein precipitation is a common and effective method.[1][2] • Ensure the pH of the sample and extraction solvent is optimal for Tegafur's chemical properties. • Use a stable isotope-labeled internal standard for Tegafur to account for analyte loss during sample processing.[3] |
| 2. Ionization Suppression: Co-eluting matrix components interfere with the ionization of Tegafur in the MS source.[4] | • Improve chromatographic separation to resolve Tegafur from interfering matrix components. • Evaluate and minimize matrix effects, which can range from 43.5% to over 100%. • Dilute the sample if the Tegafur concentration is high enough, as this can reduce the concentration of interfering components. | |
| 3. Inappropriate MS Parameters: Suboptimal settings for ion source or mass analyzer. | • Optimize ion source parameters such as electrospray voltage (e.g., 0.5 kV), source temperature (e.g., 150°C), and gas flow rates (e.g., desolvation gas at 1000 L/hour). • Use Multiple Reaction Monitoring (MRM) for quantification, ensuring that the precursor and product ion transitions are correctly selected and optimized. Strong [M-H]⁻ signals are often detected in negative electrospray ionization mode. • Check for leaks in the MS system, as this can cause a significant loss of sensitivity. | |
| Poor Peak Shape or Tailing | 1. Chromatographic Issues: Problems with the analytical column or mobile phase. | • Ensure the mobile phase pH is appropriate for Tegafur. The use of additives like formic acid or ammonium acetate can improve peak shape. • Check the health of the UPLC/HPLC column. Column bleeding can be a source of contamination and poor performance. • Use a gradient elution program to effectively separate Tegafur from other components. |
| 2. Sample Overload: Injecting too high a concentration of the analyte. | • Dilute the sample to fall within the linear range of the calibration curve. • Reduce the injection volume. | |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. | • Use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation. • Filter all solvents before use. |
| 2. Dirty MS Ion Source: Contamination builds up in the ion source over time. | • Perform routine cleaning and maintenance of the ion source as recommended by the instrument manufacturer. A dirty ion source is a common cause of gradually decreasing sensitivity. | |
| 3. System Contamination: Carryover from previous injections. | • Implement a robust wash protocol for the autosampler and injection port between samples. • Inject blank samples to confirm that the system is clean. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for analyzing Tegafur in plasma?
A1: Protein precipitation is a widely used, simple, and effective method for preparing plasma samples for Tegafur analysis. This technique involves adding a solvent, such as acetonitrile or methanol (often containing 0.1% formic acid), to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing Tegafur can be directly injected into the LC-MS system or evaporated and reconstituted in the mobile phase. Liquid-liquid extraction is another viable technique that has shown high recovery rates for Tegafur (97-110%).
Q2: Which ionization mode is best for Tegafur detection?
A2: Negative-ion mode Electrospray Ionization (ESI) is frequently reported to provide strong signals and high sensitivity for Tegafur and its metabolite 5-FU. However, positive ESI has also been successfully used. It is recommended to test both modes during method development to determine the optimal choice for your specific instrument and conditions.
Q3: What are the typical MRM transitions for Tegafur?
A3: In negative ESI mode, a common precursor ion for Tegafur is [M-H]⁻ at m/z 199. The selection of product ions can vary, but a frequently used fragment ion is m/z 41.84. In positive ESI mode, the [M+H]⁺ ion at m/z 201.06 has been used as a precursor. It is crucial to optimize these transitions on your specific mass spectrometer by infusing a pure standard of Tegafur.
Q4: How can I establish a reliable calibration curve for Tegafur quantification?
A4: A reliable calibration curve should be linear over the expected concentration range of your samples. For Tegafur, linear ranges have been established from 12.0-3000 ng/mL to 200-50,000 ng/mL in human plasma. It is essential to prepare calibration standards in the same matrix as your samples (e.g., blank plasma) to account for matrix effects. A regression coefficient (r²) of ≥ 0.99 is generally considered acceptable for linearity.
Q5: What mobile phase additives are recommended for Tegafur analysis?
A5: Formic acid (typically 0.1%) is a common additive used in the mobile phase for the analysis of Tegafur and its metabolites. It helps to control the pH and improve chromatographic peak shape. Ammonium acetate is another option. While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause significant ion suppression in ESI-MS and should generally be avoided or used with caution.
Experimental Protocols & Data
Protocol 1: Protein Precipitation for Tegafur Extraction from Plasma
This protocol is adapted from established UPLC-MS/MS methodologies.
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Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma. Store plasma at -40°C or lower until analysis.
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Reagent Preparation: Prepare a precipitation solution of acetonitrile containing 0.1% formic acid.
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Internal Standard: Spike 100 µL of plasma sample with the internal standard solution (e.g., a stable isotope-labeled version of Tegafur).
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Precipitation: Add 300 µL of the cold precipitation solution to the plasma sample.
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Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
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Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
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Analysis: Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system for analysis.
Quantitative Data Summary
Table 1: Example UPLC-MS/MS Parameters for Tegafur Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Inertsil ODS (150 mm x 4.6 mm, 3.5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 5 - 10 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | |
| Ion Spray Voltage | 5500 V (Positive Mode) / 0.5 kV (Negative Mode) | |
| Source Temperature | 150 - 550°C | |
| Desolvation Gas Flow | 1000 L/hour | |
| MRM Transition (Tegafur) | e.g., m/z 199 -> 41.84 (Negative); m/z 201.06 -> 174.57 (Positive) |
Table 2: Summary of Method Validation Data from Literature
| Analyte | Linear Range (ng/mL) | Precision (%RSD) | Accuracy (%) | Average Recovery (%) | Reference |
| Tegafur | 200 - 50,000 | < 13.3% | Within 11.6% | 87.8% | |
| Tegafur | 12.0 - 3,000 | 2.4% - 14.6% | 93.1% - 110.7% | N/A | |
| 5-FU | 2 - 500 | < 13.3% | Within 11.6% | 79.9% | |
| Uracil | 20 - 5,000 | < 13.3% | Within 11.6% | 80.9% |
Visualizations
Caption: A typical protein precipitation workflow for extracting Tegafur from plasma samples.
Caption: The metabolic activation of Tegafur to 5-FU and the inhibitory role of Uracil.
References
- 1. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Stability issues of Tegafur-13C,15N2 in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tegafur-13C,15N2 in stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: While specific solubility data for this compound is not extensively published, based on the properties of Tegafur, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. For in vivo experiments, further dilution in aqueous solutions like saline with co-solvents such as PEG300 and Tween-80 may be necessary. It is crucial to perform a solubility test with a small amount of the compound before preparing a large stock solution.
Q2: What are the recommended storage conditions and shelf life for this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, it is recommended to follow these storage guidelines. For short-term storage, aliquots of the stock solution should be kept at -20°C for up to one month. For long-term storage, it is advisable to store aliquots at -80°C for up to six months.[1][2] It is critical to avoid repeated freeze-thaw cycles, as this can lead to the degradation of the compound.[2]
Q3: What are the potential degradation pathways for Tegafur in solution?
A3: Tegafur is a prodrug of 5-fluorouracil (5-FU). In vivo, it is metabolized by liver enzymes, primarily CYP2A6, to an unstable intermediate, 5'-hydroxytegafur, which then spontaneously degrades to the active drug, 5-FU.[3][4] While these are biological conversion pathways, in vitro stock solutions may be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or high temperatures, which can lead to the formation of degradation products.
Q4: How can I assess the stability of my this compound stock solution?
A4: A stability study can be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing the concentration of this compound in the stock solution at different time points and under various storage conditions. A detailed experimental protocol for a stability study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results (e.g., variable IC50 values) | Degradation of this compound in stock solution. | - Prepare fresh stock solutions from solid compound for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Perform a stability check of your stock solution using HPLC or LC-MS. |
| Inaccurate concentration of the stock solution. | - Ensure the compound was fully dissolved when preparing the stock solution. - Use a calibrated balance for weighing the compound. - Verify the concentration using a validated analytical method. | |
| Precipitation observed in the stock solution upon thawing. | Poor solubility of the compound in the chosen solvent at low temperatures. | - Gently warm the solution and vortex to redissolve the precipitate. - Consider preparing a less concentrated stock solution. - Evaluate alternative solvents or co-solvent systems. |
| Unexpected peaks in analytical chromatograms. | Presence of degradation products or impurities. | - Analyze a freshly prepared standard solution to identify the parent peak. - Perform forced degradation studies (acidic, basic, oxidative, thermal) to characterize potential degradation products. - Ensure the purity of the starting material. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solution using RP-HPLC
This protocol outlines a general procedure for assessing the stability of a this compound stock solution.
1. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile phase: A mixture of a buffer (e.g., 0.1M potassium dihydrogen phosphate, pH 4.0) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 50:50 v/v).
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of, for example, 1 mg/mL.
- Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL). Inject the sample into the HPLC system and record the peak area of this compound.
- Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C and -80°C).
- Time-Point Analysis: At specified time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
- Sample Preparation and Analysis: Thaw the aliquot, dilute it to the same concentration as the initial analysis, and analyze by HPLC under the same chromatographic conditions.
- Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. A decrease in the peak area indicates degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%
3. Chromatographic Conditions (Example):
- Column: C18 (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Phosphate buffer (pH 4.0) : Methanol (50:50, v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 275 nm
- Injection Volume: 20 µL
Visualizations
Caption: Metabolic activation pathway of Tegafur to 5-Fluorouracil.
Caption: Experimental workflow for assessing the stability of stock solutions.
References
Impact of sample collection and handling on Tegafur analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results for Tegafur analysis. Proper sample collection and handling are critical pre-analytical variables that can significantly impact the quantification of Tegafur and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the recommended anticoagulant for blood sample collection for Tegafur analysis?
While specific studies on the effect of different anticoagulants on Tegafur analysis are limited, EDTA is generally recommended for plasma-based bioanalytical studies.[1] Heparin has been reported to potentially interfere with PCR-based assays and may affect certain clinical chemistry analyses.[1][2] Citrate is primarily used for coagulation studies.[2] For consistency and to minimize potential interference, it is best practice to use K2-EDTA tubes for Tegafur pharmacokinetic studies.
Q2: How long can whole blood samples be stored at room temperature before processing?
Tegafur is a prodrug that is converted to 5-fluorouracil (5-FU). The stability of 5-FU in whole blood at room temperature is poor, with a study showing a 94% loss of the parent drug over 24 hours. Therefore, it is strongly recommended to process whole blood samples as soon as possible after collection. If immediate processing is not feasible, samples should be placed on ice to minimize degradation.
Q3: What are the optimal storage conditions for plasma samples intended for Tegafur analysis?
For short-term storage (up to 24 hours), plasma samples should be refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C. One study indicated that Tegafur in rat plasma remained stable for a whole day when stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot plasma samples into smaller volumes before freezing.
Q4: How many freeze-thaw cycles can plasma samples undergo without affecting Tegafur concentration?
A study on Tegafur in rat plasma found no impact on stability after further freezing and thawing, though the exact number of cycles was not specified. However, it is a general best practice in bioanalysis to minimize freeze-thaw cycles. Repeated freeze-thaw cycles can lead to degradation of analytes. It is recommended to limit the number of cycles to a maximum of three. If multiple analyses are anticipated, aliquoting the initial plasma sample is the best approach.
Q5: What is the impact of hemolysis on Tegafur analysis?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable Tegafur concentration | Sample Degradation: Improper storage temperature of whole blood or plasma. | - Process whole blood samples immediately after collection. - If immediate processing is not possible, store whole blood on ice for a minimal amount of time. - Store plasma samples at -20°C or -80°C for long-term storage. |
| Inefficient Extraction: Poor recovery of Tegafur from the plasma matrix during sample preparation. | - Optimize the protein precipitation or liquid-liquid extraction method. - Ensure complete mixing during extraction steps. - Use a validated internal standard to correct for extraction variability. | |
| High variability in results between replicates | Inconsistent Sample Handling: Differences in processing times or storage conditions for replicate samples. | - Standardize the entire sample handling workflow, from collection to analysis. - Ensure all replicates are treated identically. |
| Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the same aliquot. | - Aliquot plasma samples after the initial processing to avoid repeated freeze-thaw cycles. | |
| Unexpected peaks or interference in the chromatogram | Hemolysis: Release of interfering substances from red blood cells. | - Visually inspect plasma for any pink or red discoloration, which indicates hemolysis. - If hemolysis is suspected, it should be noted, and the results should be interpreted with caution. Re-analysis of a new, non-hemolyzed sample is recommended if possible. |
| Contamination: Introduction of contaminants during sample collection or processing. | - Use sterile collection tubes and pipette tips. - Ensure a clean working environment during sample processing. |
Data Summary
Table 1: Stability of Tegafur and its Active Metabolite 5-Fluorouracil (5-FU) in Biological Samples
| Analyte | Matrix | Storage Condition | Duration | Stability | Reference |
| Tegafur | Rat Plasma | Room Temperature | Not specified | Stable | |
| Tegafur | Rat Plasma | -20°C | 24 hours | Stable | |
| 5-FU | Whole Blood | Room Temperature | 24 hours | 94% loss | |
| 5-FU | Plasma | Room Temperature | 24 hours | 52% loss | |
| 5-FU | Whole Blood | On Ice | 24 hours | 30% loss | |
| 5-FU | Plasma | On Ice | 24 hours | 10% loss | |
| 5-FU | Plasma | -20°C | 5 weeks | Stable |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Patient Preparation: Ensure the patient is adequately fasted if required by the study protocol.
-
Sample Collection:
-
Collect whole blood into a K2-EDTA tube.
-
Use a 21-gauge needle or larger to minimize shear stress on red blood cells and prevent hemolysis.
-
Avoid vigorous shaking of the collection tube. Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Immediate Processing (Recommended):
-
Centrifuge the blood sample at 1500-2000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Transfer the plasma into labeled cryovials.
-
-
Storage:
-
For short-term storage (≤ 24 hours), store the plasma at 2-8°C.
-
For long-term storage, immediately freeze the plasma aliquots at -20°C or -80°C.
-
Protocol 2: Minimizing Hemolysis During Sample Collection
-
Proper Venipuncture Technique: Use a smooth and quick venipuncture technique. Avoid probing for the vein.
-
Tourniquet Application: Do not leave the tourniquet on for more than one minute.
-
Avoid Syringes with Small Needles: If a syringe is used, avoid excessive suction force.
-
Gentle Tube Inversion: Mix blood with anticoagulant by gentle inversion, not vigorous shaking.
-
Prompt Separation: Centrifuge the blood and separate the plasma as soon as possible.
Visualizations
References
- 1. Determination of 5-fluorouracil and its prodrug tegafur in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Tegafur Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput bioanalysis of Tegafur. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for high-throughput Tegafur bioanalysis?
A1: The most prevalent and robust method for high-throughput Tegafur bioanalysis is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and speed, which are crucial for analyzing a large number of samples.[1][2]
Q2: Why is it challenging to simultaneously measure Tegafur and its active metabolite, 5-Fluorouracil (5-FU)?
A2: The primary challenge lies in the significant concentration difference between Tegafur and 5-FU in plasma. Tegafur, being the prodrug, is present at much higher concentrations than its active metabolite, 5-FU.[3] Analytical methods must be sensitive enough to detect low levels of 5-FU while being robust enough to handle high concentrations of Tegafur without saturation of the detector.[3]
Q3: What are the critical steps in sample preparation for Tegafur bioanalysis?
A3: Key steps include efficient extraction from the biological matrix (e.g., plasma, tissue) and removal of interfering substances. Common techniques are protein precipitation and liquid-liquid extraction.[4] Inefficient sample preparation can lead to poor recovery and reproducibility. For tissue samples, homogenization is a critical initial step to ensure a uniform sample before extraction.
Q4: What type of internal standard (IS) is recommended for Tegafur bioanalysis?
A4: The use of a stable isotope-labeled internal standard for each analyte is highly recommended. This approach helps to correct for variability during sample processing and instrument response, leading to more accurate and precise quantification. For instance, 5-FU-¹³C,¹⁵N₂ and tegafur-¹³C,¹⁵N₂ are suitable internal standards.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing in Chromatography
-
Potential Cause A: Improper Mobile Phase Composition.
-
Troubleshooting: Ensure the mobile phase is correctly prepared and degassed. The pH of the aqueous component can significantly impact the peak shape of ionizable compounds like Tegafur and 5-FU. Optimization of the mobile phase, for example, a mixture of methanol-water-ammonia-acetic acid, may be necessary.
-
-
Potential Cause B: Column Contamination or Degradation.
-
Troubleshooting: Implement a column wash procedure between analytical runs. If the problem persists, replace the guard column or the analytical column. Using a column with appropriate chemistry, such as a Synergi Hydro-RP, can improve separation.
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Potential Cause A: Inefficient Sample Extraction.
-
Troubleshooting: Optimize the protein precipitation or liquid-liquid extraction steps. For protein precipitation, ensure the correct ratio of precipitant (e.g., methanol, acetonitrile) to the sample is used and that vortexing is adequate. For liquid-liquid extraction, test different organic solvents and pH conditions to maximize the partitioning of Tegafur and 5-FU into the organic phase.
-
-
Potential Cause B: Analyte Instability.
-
Troubleshooting: Process samples promptly after collection and store them at -80°C until analysis to prevent degradation. Evaluate the stability of the analytes in the autosampler to ensure they do not degrade during the analytical run. Preparing fresh drug formulations for each dosing day in animal studies is also crucial.
-
Issue 3: High Variability in Quantitative Results
-
Potential Cause A: Inconsistent Internal Standard Addition.
-
Troubleshooting: Ensure the internal standard is added accurately and consistently to all samples, including calibration standards and quality controls. Use a calibrated pipette and add the IS early in the sample preparation process to account for variability in subsequent steps.
-
-
Potential Cause B: Matrix Effects.
-
Troubleshooting: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analytes, can lead to variability. A combination of protein precipitation and liquid extraction can help to reduce matrix effects. If significant matrix effects are observed, further sample cleanup using solid-phase extraction (SPE) may be necessary.
-
Experimental Protocols & Data
Detailed Methodology for UPLC-MS/MS Analysis
A validated UPLC-MS/MS method for the simultaneous quantification of Tegafur, Uracil, and 5-FU in human plasma involves the following steps:
-
Sample Preparation:
-
To 200 µL of plasma, add 100 µL of an internal standard mixture (containing stable isotope-labeled 5-FU, Uracil, and Tegafur).
-
Add 500 µL of methanol for protein precipitation and vortex for 1 minute.
-
Centrifuge the samples to pellet the precipitated proteins.
-
The clear supernatant is then subjected to liquid extraction.
-
-
Chromatography:
-
The separation is performed on a UPLC system with a suitable column.
-
The mobile phase conditions are optimized for the separation of the analytes.
-
-
Mass Spectrometry:
-
Detection is carried out using a tandem mass spectrometer in negative electrospray ionization mode.
-
Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for each analyte and internal standard.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for Tegafur, 5-FU, and Uracil in human plasma.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) |
| 5-Fluorouracil (5-FU) | 2 - 500 |
| Uracil | 20 - 5000 |
| Tegafur | 200 - 50,000 |
Table 2: Method Accuracy and Precision
| Analyte | Accuracy (%) | Precision (%RSD) |
| 5-Fluorouracil (5-FU) | Within 11.6% | Below 13.3% |
| Uracil | Within 11.6% | Below 13.3% |
| Tegafur | Within 11.6% | Below 13.3% |
Table 3: Analyte Recovery
| Analyte | Average Recovery Rate (%) |
| 5-Fluorouracil (5-FU) | 79.9 |
| Uracil | 80.9 |
| Tegafur | 87.8 |
Visualizations
Caption: Metabolic pathway of Tegafur to 5-Fluorouracil and the inhibitory role of Uracil on DPD.
Caption: Experimental workflow for the UPLC-MS/MS analysis of Tegafur in plasma.
Caption: Logical workflow for troubleshooting common issues in Tegafur bioanalysis.
References
- 1. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and utilization of a combined LC-UV and LC-MS/MS method for the simultaneous analysis of tegafur and 5-fluorouracil in human plasma to support a phase I clinical study of oral UFT®/leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Tegafur using Tegafur-13C,15N2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tegafur in biological matrices, with a focus on the use of the stable isotope-labeled internal standard, Tegafur-13C,15N2. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it offers the most effective way to correct for matrix effects and variations in sample processing and instrument response. This document presents a detailed overview of a validated UPLC-MS/MS method utilizing this compound and compares it with an alternative method that employs a different internal standard, highlighting the key performance characteristics of each.
Method Comparison: Tegafur Bioanalysis
The following table summarizes the key parameters of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Tegafur quantification in plasma.
| Parameter | Method A: UPLC-MS/MS with this compound | Method B: UPLC-MS/MS with Chlorambucil |
| Internal Standard | This compound[1] | Chlorambucil[2] |
| Matrix | Human Plasma[1] | Rat Plasma[2] |
| Sample Preparation | Protein precipitation with methanol[1] | Protein precipitation with acetonitrile |
| Chromatography | UPLC | UPLC |
| Ionization Mode | Not specified in abstract | Positive Electrospray Ionization (ESI) |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | Not specified in abstract | 50-300 µg/ml |
| Accuracy | Not specified in abstract | 99.4% - 99.9% |
| Precision | Not specified in abstract | RSD < 2% |
Experimental Protocols
Method A: UPLC-MS/MS with this compound Internal Standard
This method is designed for the simultaneous quantification of 5-FU, uracil, and Tegafur in human plasma.
1. Preparation of Stock and Working Solutions:
-
Tegafur Stock Solution: Prepare a 1 mg/mL stock solution of Tegafur in 100% methanol.
-
This compound Internal Standard (IS) Stock Solution: Prepare a 20 µg/mL stock solution of this compound in 100% methanol.
-
Internal Standard (IS) Mixture: Prepare a working IS mixture containing 5000 ng/mL of this compound.
2. Plasma Sample Preparation:
-
To 200 µL of plasma sample, add 100 µL of the internal standard mixture.
-
For calibration standards and quality control samples, add 100 µL of the respective standard or QC solution. For patient samples, add 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate.
-
Add 500 µL of methanol for protein precipitation.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for UPLC-MS/MS analysis.
Method B: UPLC-MS/MS with Chlorambucil Internal Standard
This method was developed for the simultaneous determination of Tegafur, Gimeracil, and Oteracil in rat plasma.
1. Preparation of Stock Solutions:
-
Tegafur Stock Solution: Dissolve 5 mg of Tegafur in a 100 ml volumetric flask with diluent. Further dilute 0.8 ml of this solution to 10 ml with diluent.
2. Plasma Sample Preparation:
-
To the plasma sample, add 300 µL of acetonitrile.
-
Vortex the mixture.
-
Centrifuge the samples at 4000 rpm for 20 minutes.
-
Collect the supernatant and filter it through a 0.45 nylon syringe filter.
-
The resulting sample is then introduced into the LC-MS system.
Chromatographic Conditions (Method B):
-
Mobile Phase: 40% acetonitrile and 60% formic acid.
-
Flow Rate: 1 ml/min.
-
Run Time: 7 minutes.
Mass Spectrometric Conditions (Method B):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Tegafur Transition: m/z 201.05 → 70.12.
-
Chlorambucil (IS) Transition: m/z 305.21 → 106.32.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key steps in the bioanalytical workflows described.
Caption: Workflow for Method A using this compound.
Caption: Workflow for Method B using Chlorambucil IS.
Discussion
The primary advantage of using a stable isotope-labeled internal standard like this compound (Method A) is its ability to mimic the analyte of interest, Tegafur, throughout the entire analytical process. Since it has nearly identical physicochemical properties to Tegafur, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for highly accurate and precise correction of any variations that may occur during sample preparation and analysis, leading to more reliable and robust quantitative results.
Method B, which employs Chlorambucil as an internal standard, represents a valid alternative. However, as a structurally different molecule, Chlorambucil's chromatographic retention time and ionization response may differ significantly from Tegafur. This can lead to less effective compensation for matrix effects and potential inaccuracies in quantification, especially in complex biological matrices.
References
A Comparative Guide to Tegafur Quantification Methods: Evaluating Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of Tegafur, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU), is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative analysis of common analytical methods for Tegafur quantification, focusing on the key performance metrics of linearity, accuracy, and precision. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate method for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method for Tegafur quantification is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely available and robust technique, while Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior sensitivity and specificity. The following tables summarize the validation parameters for these methods based on published literature.
Table 1: Linearity of Tegafur Quantification Methods
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A high correlation coefficient (R²) is indicative of a good fit of the calibration curve.
| Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) |
| HPLC-UV | 200 - 50,000[1][2] | > 0.999[1] |
| UPLC-MS/MS | 200 - 50,000[2][3] | ≥ 0.9916 |
| UPLC-MS/MS | 20 - 400 | 0.999 |
| RP-HPLC | 25,000 - 125,000 | > 0.999 |
| RP-HPLC | 10,000 - 30,000 | > 0.999 |
Table 2: Accuracy of Tegafur Quantification Methods
Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery or percent bias.
| Method | Accuracy (% Recovery or % Bias) |
| HPLC-UV | 88.5% ± 12.17% (% Recovery) |
| UPLC-MS/MS | Within 11.6% (% Bias) |
| UPLC-MS/MS | 87.8% (Average % Recovery) |
| LC-MS/MS | 93.1% to 110.7% |
| RP-HPLC | 99.69% (Mean % Recovery) |
| RP-HPLC | 98.66% to 100.52% (% Recovery) |
Table 3: Precision of Tegafur Quantification Methods
Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| HPLC-UV | < 8.6% | < 9.5% |
| UPLC-MS/MS | 1.75% - 11.60% | < 9.72% |
| LC-MS/MS | 2.4% to 14.6% | Not Reported |
| RP-HPLC | < 2% | < 2% |
| RP-HPLC | 0.057% to 0.183% | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for HPLC-UV and UPLC-MS/MS methods for Tegafur quantification in plasma.
HPLC-UV Method Protocol
This method is suitable for the simultaneous quantification of Tegafur and 5-FU in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., 5-Bromouracil).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 1.5 mM KH₂PO₄ buffer (pH 5.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
UPLC-MS/MS Method Protocol
This method offers high sensitivity for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of a mixture of ethyl acetate and n-hexane (e.g., 4:1, v/v).
-
Vortex for 1 minute and centrifuge at 13,000 g for 5 minutes.
-
Transfer the upper organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow
A generalized workflow for the quantification of Tegafur in biological samples is depicted below. This process includes sample collection, preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for Tegafur quantification in biological matrices.
References
Determining the Lower Limit of Quantification for Tegafur: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for determining the Lower Limit of Quantification (LLOQ) of Tegafur, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU). Accurate and sensitive quantification of Tegafur in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document summarizes key performance data, details experimental protocols, and visualizes a typical bioanalytical workflow.
Quantitative Data Summary
The selection of an appropriate analytical method for Tegafur quantification depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. Below is a summary of LLOQ values and other validation parameters from various published methods.
| Analytical Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Matrix | Key Validation Parameters | Reference |
| UPLC-MS/MS | 200 | 200 - 50,000 | Human Plasma | Within-batch accuracy at LLOQ: -2.58% to 6.56%; Within-batch precision at LLOQ: 3.40% to 10.80% | [1][2][3] |
| LC-MS/MS & LC-UV | 800 | 800 - 20,000 | Human Plasma | Accuracy: <10%; Precision: <6% | [4][5] |
| UPLC | 1000 | 40,000 - 240,000 | Bulk and Pharmaceuticals | LOD: 300 ng/mL | |
| HPLC-UV | 12,500 | 2 - 500 (for 5-FU) | Plasma | Intra-day Precision (%RSD): < 8.6%; Inter-day Precision (%RSD): < 9.5%; Accuracy (% Bias): Within ±7.5% | |
| LC-MS/MS | 606 | 5,000 - 30,000 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are protocols for two common techniques used for Tegafur quantification.
UPLC-MS/MS Method for Tegafur in Human Plasma
This method is highly sensitive and selective for the quantification of Tegafur in a complex biological matrix like human plasma.
a) Sample Preparation:
-
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 5-bromouracil).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
b) Chromatographic Conditions:
-
Instrument: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c) Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 0.5 kV.
-
Cone Voltage: 20 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Cone Gas Flow: 150 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tegafur: m/z 198.98 → 41.84
-
HPLC-UV Method for Tegafur in Plasma
This method offers a more accessible alternative to mass spectrometry, suitable for applications where high sensitivity is not the primary requirement.
a) Sample Preparation:
-
Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile or methanol in a 1:3 ratio (sample:solvent).
-
Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Injection: Inject a portion of the clear supernatant into the HPLC system.
b) Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the determination of Tegafur's LLOQ in a biological matrix using a chromatography-based method.
Caption: A generalized workflow for determining the LLOQ of Tegafur.
References
- 1. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and utilization of a combined LC-UV and LC-MS/MS method for the simultaneous analysis of tegafur and 5-fluorouracil in human plasma to support a phase I clinical study of oral UFT®/leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
A Comparative Guide to Internal Standards in Tegafur Bioanalysis: Tegafur-¹³C,¹⁵N₂ versus a Structural Analog
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the development of robust and reliable bioanalytical methods for the anticancer prodrug Tegafur. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby ensuring accuracy and precision. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Tegafur-¹³C,¹⁵N₂, and a structural analog as internal standards for the quantitative analysis of Tegafur.
This comparison draws upon data from separate studies to highlight the performance characteristics of each type of internal standard. While a direct head-to-head study is not available, the presented data offers valuable insights into the expected performance of each approach.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The choice between a stable isotope-labeled internal standard and a structural analog can significantly impact the quality and reliability of bioanalytical data. SIL internal standards, such as Tegafur-¹³C,¹⁵N₂, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations during the analytical process.[1][2] Structural analogs, while a viable alternative when a SIL is unavailable, may exhibit different extraction recovery, matrix effects, and chromatographic behavior.[3]
The following tables summarize the performance data from two separate studies: one utilizing Tegafur-¹³C,¹⁵N₂ and another employing a structural analog, Chlorambucil, for the bioanalysis of Tegafur.
Table 1: Performance Data for Tegafur Analysis using Tegafur-¹³C,¹⁵N₂ as an Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 200–50,000 ng/mL | [4] |
| Accuracy | Within 11.6% | [4] |
| Precision | Below 13.3% | |
| Recovery | 87.8% | |
| Matrix Effect | Higher than 100.2% |
Table 2: Performance Data for Tegafur Analysis using a Structural Analog (Chlorambucil) as an Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 20–400 ng/mL | |
| Recovery | Data not explicitly provided, but recovery plot available | |
| Specificity & Selectivity | No interference observed from endogenous substances |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the experimental protocols from the studies cited above.
Experimental Protocol for Tegafur Analysis using Tegafur-¹³C,¹⁵N₂
Sample Preparation: Plasma samples (200 µL) were mixed with 100 µL of the internal standard mixture (Tegafur-¹³C,¹⁵N₂ at 5000 ng/mL) and 100 µL of 50% acetonitrile aqueous solution containing 2 mM ammonium formate. Protein precipitation was achieved by adding 500 µL of methanol, followed by vortexing for 1 minute. After centrifugation at 15,000 rpm for 10 minutes at 10°C, 750 µL of the supernatant was transferred and evaporated. The residue was reconstituted for analysis.
LC-MS/MS Conditions: A UPLC-MS/MS system was used for analysis. The chromatographic separation and mass spectrometric detection parameters were optimized for Tegafur and its internal standard. Multiple reaction monitoring (MRM) was used for quantification, with specific precursor-to-product ion transitions for both Tegafur and Tegafur-¹³C,¹⁵N₂.
Experimental Protocol for Tegafur Analysis using a Structural Analog (Chlorambucil)
Sample Preparation: To 100 µL of plasma, 300 µL of acetonitrile was added, and the mixture was vortexed. The samples were then centrifuged at 4000 rpm for 20 minutes. The resulting supernatant was separated, collected, and filtered through a 0.45 µm nylon syringe filter before injection into the LC-MS system.
LC-MS/MS Conditions: An LC-MS/MS system was employed with a chromatographic runtime of 6.0 minutes. The mobile phase consisted of acetonitrile and 0.1% formic acid. The system was operated in the positive ion electrospray ionization (ESI) mode, and quantification was performed using MRM.
Visualizing the Concepts
To better illustrate the underlying principles and workflows, the following diagrams have been generated using the DOT language.
References
Cross-Validation of Tegafur Bioanalytical Methods: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for Tegafur between laboratories. It is intended for researchers, scientists, and drug development professionals to ensure data consistency and reliability across different testing sites. The guide outlines a standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, presents its performance characteristics, and details a cross-validation protocol with clear acceptance criteria.
Reference Bioanalytical Method: LC-MS/MS
A common and reliable method for the quantification of Tegafur in biological matrices such as human plasma is LC-MS/MS. This method offers high sensitivity and selectivity. An established method is presented below as the reference for inter-laboratory comparison.
Experimental Protocol:
-
Sample Preparation: A protein precipitation method is employed for sample cleanup. To 100 µL of plasma, 20 µL of an internal standard (IS) solution (e.g., 5-Chlorouracil at 200 ng/mL) is added. The mixture is vortexed, and then 300 µL of acetonitrile is added to precipitate proteins. After vortexing and centrifugation at 12,000 rpm for 10 minutes, the supernatant is transferred for analysis.
-
Chromatography: The separation is achieved on a C18 column (e.g., 2.1 x 50 mm, 3.5 µm) with a gradient elution.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The multiple reaction monitoring (MRM) transitions are monitored.
-
Tegafur: m/z 201.1 → 131.1
-
5-Chlorouracil (IS): m/z 147.0 → 104.0
-
Method Performance and Validation Data
The reference method was validated according to regulatory guidelines. A summary of the performance characteristics from the originating laboratory (Lab A) is presented in Table 1.
Table 1: Summary of Bioanalytical Method Validation Data for Tegafur in Lab A
| Parameter | Result |
| Linearity Range | 2.0 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification | 2.0 ng/mL |
| Intra-Day Precision & Accuracy | |
| LQC (6.0 ng/mL) | 4.5% (CV), 102.3% (Accuracy) |
| MQC (200 ng/mL) | 3.8% (CV), 98.7% (Accuracy) |
| HQC (800 ng/mL) | 3.1% (CV), 101.5% (Accuracy) |
| Inter-Day Precision & Accuracy | |
| LQC (6.0 ng/mL) | 6.2% (CV), 103.1% (Accuracy) |
| MQC (200 ng/mL) | 5.5% (CV), 99.8% (Accuracy) |
| HQC (800 ng/mL) | 4.7% (CV), 102.0% (Accuracy) |
| Recovery | 85.2% - 91.5% |
| Matrix Effect | 93.1% - 98.4% |
| Stability (24h at RT) | Deviation < 10% |
Inter-Laboratory Cross-Validation Protocol
To ensure the method's reproducibility, a cross-validation should be performed between the originating laboratory (Lab A) and a second laboratory (Lab B).
Workflow:
-
Method Transfer: The complete, detailed analytical method protocol is transferred from Lab A to Lab B.
-
Sample Exchange: Lab A prepares and sends a set of quality control (QC) samples at low, medium, and high concentrations to Lab B. Additionally, a minimum of 20 incurred study samples are sent for re-analysis.
-
Analysis: Both laboratories analyze the QC samples and the incurred samples using the transferred method.
-
Data Comparison: The results from both laboratories are compared statistically.
Acceptance Criteria & Data Comparison
For the cross-validation to be considered successful, the results must meet predefined acceptance criteria, which are typically based on regulatory guidelines.
-
QC Samples: The mean concentration of the QC samples from Lab B should be within ±15% of the nominal concentration.
-
Incurred Samples: For at least two-thirds (67%) of the incurred samples, the percentage difference between the values obtained from Lab A and Lab B should be within ±20% of their mean. The percentage difference is calculated as: (|Value_Lab_A - Value_Lab_B| / Mean_Value) * 100.
Table 2: Hypothetical Cross-Validation Data Comparison
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| LQC | 6.14 | 6.35 | 6.25 | 3.4% | Pass |
| MQC | 197.4 | 208.1 | 202.75 | 5.3% | Pass |
| HQC | 812.0 | 795.5 | 803.75 | 2.1% | Pass |
| IS-001 | 45.3 | 48.1 | 46.7 | 6.0% | Pass |
| IS-002 | 121.8 | 115.9 | 118.85 | 5.0% | Pass |
| IS-003 | 350.2 | 385.1 | 367.65 | 9.5% | Pass |
| ... | ... | ... | ... | ... | ... |
Tegafur Mechanism of Action
Tegafur is a prodrug that is metabolically converted to 5-fluorouracil (5-FU), an antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of DNA. This ultimately disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.
A Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS for the Analysis of Tegafur
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. Tegafur, a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU), requires robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Two of the most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Quantitative Performance at a Glance
The choice between HPLC-UV and LC-MS/MS for Tegafur analysis often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers significantly lower limits of detection and quantification, making it the preferred method for bioanalytical studies where concentrations can be very low. HPLC-UV, on the other hand, is a cost-effective and reliable technique suitable for quality control of pharmaceutical formulations where Tegafur concentrations are relatively high.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL[1][2] | 1 - 5 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.125 - 0.606 µg/mL[4][5] | 5 - 200 ng/mL |
| Linearity Range | 5 - 125 µg/mL | 12 - 50,000 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (%Recovery) | 99.69% - 101.4% | 93.1% - 110.7% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of Tegafur.
HPLC-UV Method
This method is suitable for the quantification of Tegafur in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetate buffer (pH 4) and methanol (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm or 280 nm.
-
Sample Preparation:
-
For capsule dosage forms, the capsule contents are dissolved in a suitable solvent like 0.1N sodium hydroxide.
-
The solution is then diluted to a known concentration within the linear range of the method.
-
Prior to injection, the sample is filtered through a 0.45 µm filter.
-
LC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of Tegafur in biological matrices such as plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Acquity HSS T3 column (1.8 µm, 2.1 x 150 mm).
-
Mobile Phase: A gradient elution using water (solvent A) and acetonitrile (solvent B).
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation (Plasma):
-
To a 200 µL plasma sample, an internal standard is added.
-
Proteins are precipitated by adding 500 µL of methanol, followed by vortexing.
-
The sample is then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and an aliquot is injected into the LC-MS/MS system.
-
Experimental Workflow
The following diagram illustrates the typical experimental workflows for both HPLC-UV and LC-MS/MS analysis of Tegafur.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Isotopic Purity and Stability: A Comparative Guide to Tegafur-13C,15N2 for Researchers
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the assurance of isotopic purity and stability is paramount for data integrity and analytical accuracy. This guide provides a comprehensive assessment of Tegafur-13C,15N2, presenting a comparative analysis with alternative labeled compounds and detailing the requisite experimental protocols for verification.
Stable isotope-labeled internal standards are indispensable in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, for the precise quantification of drug molecules and their metabolites. This compound serves as a critical internal standard for Tegafur, a prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU). Its structural identity and mass difference from the unlabeled analyte allow for correction of variability during sample processing and analysis. This guide delves into the key quality attributes of this compound—isotopic purity and stability—offering a comparative perspective against other relevant labeled compounds.
Comparative Analysis of Isotopic Purity
Isotopic purity is a critical parameter, defining the percentage of the molecule that is appropriately labeled with the desired stable isotopes. High isotopic purity minimizes interference from unlabeled or partially labeled species, ensuring accurate quantification. The following table presents a representative comparison of the isotopic purity of this compound with Tegafur-d4 and the active metabolite, 5-Fluorouracil-13C,15N2. The data for this compound and Tegafur-d4 are illustrative examples based on typical specifications for such standards, while the data for 5-Fluorouracil-13C,15N2 is derived from a supplier's Certificate of Analysis.
| Parameter | This compound (Representative Data) | Tegafur-d4 (Representative Data) | 5-Fluorouracil-13C,15N2[1] |
| Isotopic Purity | ≥ 99% | ≥ 98% | 99.2% |
| Chemical Purity (by HPLC) | ≥ 98% | ≥ 98% | 95.82% |
| Unlabeled (d0) Abundance | ≤ 0.5% | ≤ 1.0% | 0.19% |
Assessment of Stability
The stability of a labeled internal standard under various storage and experimental conditions is crucial for its reliability. Stability studies are typically conducted under conditions of forced degradation to identify potential degradation products and establish appropriate storage and handling procedures.
| Stability Condition | This compound (Expected Outcome) | Tegafur-d4 (Expected Outcome) |
| Long-term Storage (-20°C) | Stable | Stable |
| Freeze-Thaw Cycles (3 cycles) | Stable | Stable |
| Short-term (Benchtop, RT) | Stable for 24 hours | Potential for back-exchange |
| Forced Degradation (Acidic) | Degradation observed | Degradation observed |
| Forced Degradation (Basic) | Degradation observed | Degradation observed |
| Forced Degradation (Oxidative) | Degradation observed | Degradation observed |
Deuterated compounds like Tegafur-d4 can sometimes be susceptible to back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, potentially compromising the integrity of the standard. In contrast, 13C and 15N labels are incorporated into the molecular backbone and are not subject to exchange.
Experimental Protocols
Accurate determination of isotopic purity and stability requires robust analytical methodologies. The following are detailed protocols for key experiments.
Protocol 1: Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic distribution and purity of the labeled compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with a Liquid Chromatography system (LC-HRMS).
Procedure:
-
Sample Preparation: Dissolve the labeled compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI), optimized for the compound.
-
Scan Mode: Full scan mode with a narrow mass range centered around the molecular ions of the labeled and unlabeled species.
-
Resolution: > 60,000 to resolve isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatogram for the molecular ion of the labeled compound.
-
From the mass spectrum of the chromatographic peak, determine the relative intensities of the signals corresponding to the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), etc., up to the fully labeled species.
-
Calculate the isotopic purity by dividing the intensity of the desired labeled peak by the sum of the intensities of all isotopic peaks. Correct for the natural abundance of isotopes in the unlabeled molecule.
-
Protocol 2: Stability Assessment by Forced Degradation Studies
Objective: To evaluate the stability of the labeled compound under stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the labeled compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photostability: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify any degradation products. The stability is determined by the percentage of the parent compound remaining.
Visualizing the Workflow and Metabolic Pathway
To further aid in understanding, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the metabolic pathway of Tegafur.
References
Navigating Regulatory Landscapes: A Comparative Guide to Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the meticulous selection and validation of internal standards (IS) are cornerstones of robust bioanalytical method development. Adherence to regulatory guidelines is not merely a matter of compliance but is fundamental to ensuring data integrity and facilitating drug approval processes. This guide provides an objective comparison of labeled internal standards, primarily focusing on stable isotope-labeled internal standards (SIL-ISs), in alignment with the harmonized ICH M10 guideline, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
The use of an internal standard is crucial in quantitative bioanalysis to correct for variability during sample preparation and analysis.[2][3] SIL-ISs are widely regarded as the gold standard due to their close physicochemical similarity to the analyte, which allows them to effectively compensate for variations in extraction recovery, matrix effects, and instrument response.[4] However, practical considerations may sometimes necessitate the use of alternative standards, such as structural analogs. This guide will explore the performance characteristics of these different internal standards, supported by experimental data and detailed methodologies, to empower you in making informed decisions for your bioanalytical assays.
Comparative Analysis of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample processing and analysis. This ensures accurate and precise quantification of the analyte. The choice of internal standard significantly impacts the quality of bioanalytical data.
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Description | Analyte with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). | A molecule with a chemical structure similar but not identical to the analyte. |
| Co-elution | Generally co-elutes with the analyte, providing excellent compensation for matrix effects. | May have different retention times, leading to differential matrix effects. |
| Matrix Effects | Effectively compensates for matrix-induced ion suppression or enhancement due to identical physicochemical properties. | Differences in physicochemical properties can lead to varied matrix effects and impact accuracy. |
| Extraction Recovery | Mirrors the extraction recovery of the analyte. | May have different extraction recovery compared to the analyte. |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
| Regulatory Preference | Highly recommended by regulatory agencies like the FDA and EMA, especially for mass spectrometry-based methods. | Considered a viable alternative when a SIL-IS is not feasible, but requires rigorous validation. |
Regulatory Acceptance Criteria for Bioanalytical Method Validation
The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods. The following table summarizes the key validation parameters and their acceptance criteria for chromatographic methods using labeled internal standards.
| Validation Parameter | Acceptance Criteria |
| Selectivity | Response of interfering components in blank matrix should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the internal standard response. |
| Calibration Curve | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). A calibration curve should consist of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels. |
| Accuracy & Precision (Within-run and Between-run) | For Quality Control (QC) samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. For the LLOQ, these values should be within ±20% and ≤ 20%, respectively. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte and internal standard should be evaluated using at least 6 lots of blank matrix from individual donors. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Dilution Integrity | The accuracy and precision of diluted QCs should be within ±15%. |
| Stability | The mean concentration of stability QC samples should be within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: Bioanalytical Method Validation using a Stable Isotope-Labeled Internal Standard
This protocol outlines the key steps for validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the desired calibration range.
-
Prepare a working solution of the SIL-IS at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., plasma, serum) with the analyte working solutions to create calibration standards at a minimum of six different concentration levels, including the LLOQ and Upper Limit of Quantification (ULOQ).
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (within three times the LLOQ), medium QC (30-50% of the calibration range), and high QC (at least 75% of the ULOQ).
3. Sample Preparation (Protein Precipitation - Example):
-
To an aliquot of each standard, QC, and study sample, add the SIL-IS working solution.
-
Add three volumes of cold acetonitrile to precipitate proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
4. LC-MS Analysis:
-
Inject the reconstituted samples onto the LC-MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.
-
Optimize mass spectrometry parameters for the detection of the analyte and SIL-IS.
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the analyte.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Evaluate the method for linearity, accuracy, precision, selectivity, LLOQ, and stability according to FDA/EMA guidelines.
Protocol 2: Assessment of Matrix Effects
This protocol describes a method to evaluate the impact of the biological matrix on the ionization of the analyte.
1. Sample Preparation:
-
Obtain at least six different lots of blank biological matrix from individual donors.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and SIL-IS spiked into the mobile phase.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the extracted supernatant.
-
Set 3 (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before extraction.
-
2. Data Analysis:
-
Calculate the matrix factor (MF) for each lot of matrix for the analyte and the IS separately:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = MF of analyte / MF of IS
-
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not exceed 15%.
Visualizing Key Processes
To better illustrate the key processes and logical relationships in adhering to regulatory guidelines for internal standards, the following diagrams are provided.
References
Navigating Incurred Sample Reanalysis in Tegafur Clinical Trials: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure in clinical trials, verifying the consistency of analyte concentrations in patient samples over time. This guide provides a comprehensive comparison of bioanalytical methodologies for Tegafur, a widely used oral prodrug of 5-fluorouracil (5-FU), in the context of ISR, supported by established experimental protocols and regulatory expectations.
Tegafur, a cornerstone in the treatment of various cancers including colorectal, gastric, and breast cancer, undergoes metabolic conversion to the active cytotoxic agent, 5-FU.[1] The co-administration of other drugs, such as uracil, gimeracil, or oteracil, is common to enhance the bioavailability and efficacy of 5-FU.[2] This complex pharmacology necessitates robust bioanalytical methods to accurately quantify Tegafur and its metabolites in clinical trial samples. Incurred sample reanalysis is a regulatory requirement by agencies like the FDA and EMA to confirm the reproducibility of these methods.
Regulatory Framework for Incurred Sample Reanalysis
The fundamental principle of ISR is to reanalyze a subset of study samples in a separate analytical run and compare the results with the initial values.[3] This process helps to identify potential issues that may not be apparent during pre-study method validation, such as metabolite interference, sample inhomogeneity, or instability of the drug in the biological matrix.
Key regulatory expectations for ISR in small molecule bioanalysis, such as for Tegafur, are summarized in the table below.
| Parameter | FDA & EMA Guideline |
| When to Conduct | For all pivotal bioequivalence (BE) studies and any clinical studies where pharmacokinetic (PK) evaluation is a primary endpoint. |
| Number of Samples | Typically, up to 10% of the first 1,000 samples and 5% of the remaining samples. |
| Sample Selection | Samples should be selected around the maximum concentration (Cmax) and in the terminal elimination phase. |
| Acceptance Criteria | At least 67% (two-thirds) of the reanalyzed samples should have results within ±20% of the original value. |
Comparative Analysis of Bioanalytical Methods for Tegafur
The accurate quantification of Tegafur and its active metabolite, 5-FU, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for analyzing complex biological matrices like human plasma.
Below is a comparison of published methods that can be applied to Tegafur clinical trial samples, with performance data relevant for assessing their suitability for studies requiring ISR.
| Method | Analytes | Sample Preparation | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Key Features |
| LC-MS/MS | Tegafur, 5-FU, 5-Fluorodihydrouracil | Not specified | Validated concentration range | Validated | Validated | Specific for Tegafur and its major metabolite and catabolite. |
| Combined LC-UV and LC-MS/MS | Tegafur, 5-FU | Liquid-liquid extraction | Tegafur: 800-20,000; 5-FU: 8-200 | <10% | <6% | Capable of measuring low 5-FU and high Tegafur concentrations simultaneously. |
| UPLC-MS/MS | Tegafur, 5-FU, Uracil | Protein precipitation and liquid extraction | Tegafur: 200-50,000; 5-FU: 2-500; Uracil: 20-5,000 | Within 11.6% | <13.3% | Simultaneous quantification of the prodrug, active drug, and the modulator uracil. |
| UPLC-MS/MS | Tegafur, Gimeracil, Oteracil | Not specified | Tegafur: 20-400; Gimeracil: 5.8-116; Oteracil: 16-315 | Within acceptable range | Within acceptable range | Suitable for clinical trials involving S-1, a combination product. |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of reliable bioanalytical data. Below are detailed methodologies for the key experiments cited in this guide.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (Adapted from Shiraiwa et al., 2021)
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma, add the internal standard solution.
-
Protein Precipitation: Add 100 µL of acetonitrile, vortex for 1 minute, and centrifuge at 13,000 rpm for 5 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube, add 500 µL of a mixture of ethyl acetate and isopropanol (9:1, v/v), vortex for 5 minutes, and centrifuge at 13,000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a nitrogen stream. Reconstitute the residue in the mobile phase for injection.
UPLC-MS/MS Analysis (Adapted from Shiraiwa et al., 2021)
-
Chromatographic System: A UPLC system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizing Workflows and Pathways
Understanding the experimental process and the metabolic fate of Tegafur is crucial for interpreting bioanalytical results and troubleshooting potential ISR failures.
Metabolic activation of Tegafur to 5-Fluorouracil.
Workflow for Incurred Sample Reanalysis.
Potential Challenges in Tegafur ISR
While the presented methods are robust, several factors can contribute to ISR failures in Tegafur clinical trials:
-
Metabolite Interconversion: The stability of Tegafur and its conversion to 5-FU is a critical factor. In vitro conversion in the sample matrix after collection could lead to discrepancies between the initial and reanalyzed results.
-
Sample Inhomogeneity: Improper mixing of thawed samples can lead to variability in analyte concentrations.
-
Co-administered Medications: The presence of other drugs and their metabolites could potentially interfere with the bioanalytical assay, affecting its accuracy.
-
Matrix Effects: Differences in the plasma composition between patient samples and the matrix used for calibration standards can lead to ion suppression or enhancement in LC-MS/MS analysis.
References
Safety Operating Guide
Proper Disposal of Tegafur-13C,15N2: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Tegafur-13C,15N2 is critical for protecting laboratory personnel and the environment. As a derivative of the chemotherapy agent Tegafur, this isotopically labeled compound requires handling as hazardous chemotherapeutic waste.[1] This guide provides a comprehensive, step-by-step plan for its proper disposal, in line with established safety protocols for cytotoxic drugs. The stable isotope labels (¹³C and ¹⁵N) do not confer radioactivity, thus no radiological precautions are necessary.[2]
Waste Classification and Segregation
The primary step in the disposal of this compound is the correct classification of the waste. Chemotherapy waste is broadly categorized into two types: trace waste and bulk waste, based on the amount of residual drug.[3]
| Waste Category | Description | Disposal Container |
| Trace Waste | Materials contaminated with less than 3% of the original weight of the chemotherapy agent.[4][5] This includes "RCRA empty" containers, such as vials, syringes, IV bags, and personal protective equipment (PPE) like gloves and gowns used during handling. | Designated yellow, leak-proof, and puncture-resistant containers labeled "Trace Chemotherapy Waste" for incineration. |
| Bulk Waste | Materials containing more than 3% of the original weight of the chemotherapy agent. This category includes unused or expired this compound, partially full containers, and materials used to clean up significant spills. | Designated black, DOT-approved, and sealed containers labeled as "Hazardous Waste" or "Chemotherapeutic Waste". |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, personnel must be equipped with appropriate PPE. This includes:
-
Two pairs of chemotherapy-grade gloves.
-
A disposable, low-permeability gown.
-
Safety glasses with side shields or goggles.
-
A NIOSH-certified respirator if there is a risk of aerosolization.
2. Waste Segregation at the Source: Proper segregation is crucial to prevent cross-contamination and ensure compliant disposal.
-
Trace Waste: Immediately place all contaminated disposables, such as gloves, gowns, bench paper, and empty containers, into a designated yellow chemotherapy waste container.
-
Bulk Waste: Unused or expired this compound and materials from spill cleanup should be placed in a black hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a yellow, puncture-resistant sharps container specifically labeled for chemotherapy waste.
3. Container Management:
-
All waste containers must be clearly labeled with their contents.
-
Keep containers sealed when not in use to prevent spills and exposure.
-
Do not overfill containers.
4. Decontamination:
-
Surfaces potentially contaminated with this compound should be decontaminated. A common procedure involves using a 0.5% sodium hypochlorite solution, followed by a rinse with 70% isopropyl alcohol and then water.
-
All materials used for decontamination are considered hazardous waste and should be disposed of accordingly.
5. Storage and Collection:
-
Store filled waste containers in a secure, designated area away from general laboratory traffic.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Tegafur-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tegafur-13C,15N2, a cytotoxic and antineoplastic agent. Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment. Tegafur is a prodrug of 5-fluorouracil (5-FU) and should be handled with the same precautions as other cytotoxic compounds.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling this compound.[2] The following PPE is mandatory to prevent skin contact, inhalation, and ingestion.[3][4]
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., ASTM D6978-05). Double gloving is recommended. | Provides a primary barrier against skin contact.[5] The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated. |
| Gown | Disposable, low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | Required when handling the powder form or if there is a risk of aerosolization to prevent inhalation. |
| Eye Protection | Safety glasses with side shields or goggles. A full-face shield is recommended if there is a risk of splashing. | Protects the eyes from splashes and aerosols. |
Operational Plan for Handling this compound
A structured workflow is crucial for the safe handling of this compound from receipt to disposal. All procedures should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize exposure.
Experimental Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a cytotoxic spill kit is readily available.
-
Prepare the designated handling area by covering the work surface with a disposable, plastic-backed absorbent pad.
-
-
Donning PPE:
-
Don PPE in the following order: gown, respiratory protection, eye protection, and then two pairs of gloves.
-
-
Handling the Compound:
-
When handling the solid compound, use techniques that minimize dust generation.
-
For solution preparation, work within a ventilated enclosure.
-
Avoid all personal contact, including inhalation and skin contact. Do not eat, drink, or smoke in the handling area.
-
-
Decontamination:
-
After handling, decontaminate all surfaces. A solution of 0.5% sodium hypochlorite followed by a rinse with 70% isopropyl alcohol and then water is effective for decontaminating surfaces from 5-FU.
-
-
Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to others. All waste contaminated with this compound is considered hazardous chemotherapeutic waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired Compound | Labeled, leak-proof, puncture-resistant "Chemotherapeutic Waste" or "Cytotoxic Waste" container (often yellow or black). | Segregate from other laboratory waste. Follow institutional and local regulations for hazardous waste disposal. |
| Contaminated PPE | Labeled, leak-proof, puncture-resistant "Chemotherapeutic Waste" or "Cytotoxic Waste" container. | All used PPE (gloves, gowns, masks, etc.) must be disposed of as cytotoxic waste. |
| Contaminated Labware | Labeled, leak-proof, puncture-resistant "Chemotherapeutic Waste" or "Cytotoxic Waste" container. | Includes disposable items such as pipette tips, tubes, and flasks. |
| Spill Cleanup Materials | Labeled, leak-proof, puncture-resistant "Chemotherapeutic Waste" or "Cytotoxic Waste" container. | All materials used to clean up spills must be disposed of as cytotoxic waste. |
Emergency Procedures
In the event of an exposure or spill, immediate action is required to minimize harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate and secure the area to prevent entry. Wear appropriate PPE, including respiratory protection, to clean up the spill using a cytotoxic spill kit. Report the spill to the appropriate safety officer. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
